molecular formula C14H10FN B3047396 3-[(4-Fluorophenyl)ethynyl]aniline CAS No. 138781-97-2

3-[(4-Fluorophenyl)ethynyl]aniline

Cat. No.: B3047396
CAS No.: 138781-97-2
M. Wt: 211.23 g/mol
InChI Key: XBKVTMPLFNPJLY-UHFFFAOYSA-N
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Description

3-[(4-Fluorophenyl)ethynyl]aniline is a fluorinated aromatic compound featuring both an aniline and a phenyl ethynyl moiety, making it a valuable building block in medicinal chemistry and materials science. The incorporation of fluorine atoms and alkynyl linkages is a established strategy in modern drug design to fine-tune a molecule's lipophilicity, metabolic stability, and overall pharmacokinetic profile . Compounds with similar structural features, such as ethynyl-linked anilines, are frequently employed in the synthesis of advanced chemical entities, including patented 4-anilinoquinazolines investigated for their efficacy against hyperproliferative disorders like cancer . In research and development, this aniline derivative serves as a key precursor for the synthesis of more complex molecules. Its primary amine group allows for further functionalization, for instance, into Schiff bases by condensation with aldehydes—a class of compounds known for their diverse biological activities and utility as ligands in coordination chemistry . The rigid, linear ethynyl spacer connecting the two aromatic rings can influence the molecule's overall conformation and electronic properties, which can be critical for interaction with biological targets. Researchers value this compound for constructing potential kinase inhibitors, imaging agents, and other bioactive molecules. This product is intended For Research Use Only and is not for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[2-(4-fluorophenyl)ethynyl]aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN/c15-13-8-6-11(7-9-13)4-5-12-2-1-3-14(16)10-12/h1-3,6-10H,16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBKVTMPLFNPJLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C#CC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30600991
Record name 3-[(4-Fluorophenyl)ethynyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138781-97-2
Record name 3-[(4-Fluorophenyl)ethynyl]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30600991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-[(4-Fluorophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-[(4-Fluorophenyl)ethynyl]aniline, a diarylacetylene derivative, represents a molecule of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a fluorinated phenyl ring connected to an aniline moiety via an ethynyl linker, provides a unique combination of electronic properties and synthetic versatility. The presence of the fluorine atom can modulate physicochemical characteristics such as lipophilicity, metabolic stability, and binding interactions with biological targets, making it an attractive scaffold for the design of novel therapeutic agents.[1][2] The aniline functional group serves as a key synthetic handle for further molecular elaboration, while the rigid ethynyl linker provides a defined spatial orientation for the two aromatic rings.

This technical guide provides a comprehensive overview of 3-[(4-Fluorophenyl)ethynyl]aniline, including its chemical identity, physicochemical properties, a detailed synthetic protocol, potential applications in drug discovery, and essential safety and handling information.

Chemical Identity and Physicochemical Properties

PropertyValueReference
CAS Number 138781-97-2[3]
Molecular Formula C₁₄H₁₀FN[3]
Molecular Weight 211.23 g/mol [3]
Appearance Predicted to be a solid at room temperatureInferred from similar diarylacetylene compounds
Melting Point Not available
Boiling Point Not available
Solubility Expected to be soluble in common organic solvents (e.g., DMSO, DMF, THF, ethyl acetate) and sparingly soluble in water.Inferred from related aromatic compounds
SMILES Nc1cccc(c1)C#Cc1ccc(F)cc1[3]

Synthesis of 3-[(4-Fluorophenyl)ethynyl]aniline

The most direct and efficient method for the synthesis of 3-[(4-Fluorophenyl)ethynyl]aniline is the Sonogashira cross-coupling reaction. This palladium- and copper-catalyzed reaction forms a carbon-carbon bond between a terminal alkyne and an aryl halide.[4] In this case, the coupling of 3-iodoaniline with 1-ethynyl-4-fluorobenzene is the most plausible and efficient route.

Proposed Synthetic Scheme

Sonogashira_Coupling cluster_reactants Reactants cluster_catalysts Catalysts & Reagents cluster_product Product Reactant1 3-Iodoaniline Reaction_Center Reactant1->Reaction_Center Reactant2 1-Ethynyl-4-fluorobenzene Reactant2->Reaction_Center Catalyst Pd(PPh₃)₂Cl₂ (Palladium Catalyst) Catalyst->Reaction_Center CoCatalyst CuI (Copper(I) Iodide) CoCatalyst->Reaction_Center Base Triethylamine (Base) Base->Reaction_Center Solvent THF (Solvent) Solvent->Reaction_Center Product 3-[(4-Fluorophenyl)ethynyl]aniline Reaction_Center->Product Sonogashira Coupling Drug_Discovery_Workflow A 3-[(4-Fluorophenyl)ethynyl]aniline (Core Scaffold) B Chemical Derivatization (e.g., at the aniline nitrogen) A->B C Library of Analogs B->C D Biological Screening (e.g., Kinase Assays, Antimicrobial Assays) C->D E Hit Identification D->E F Lead Optimization E->F G Preclinical Development F->G

Sources

An In-Depth Technical Guide to the Sonogashira Coupling Reaction for the Synthesis of 3-[(4-Fluorophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of Diarylalkynes

In the landscape of modern drug discovery and materials science, the diarylalkyne scaffold represents a privileged structural motif. The rigid, linear geometry imparted by the acetylene linker allows for precise spatial positioning of aromatic systems, enabling tailored interactions with biological targets or the construction of advanced organic materials with unique photophysical properties. The target molecule of this guide, 3-[(4-Fluorophenyl)ethynyl]aniline, is a prime example of a versatile building block, incorporating a nucleophilic amino group and a metabolically stable fluoro-substituent, making it a valuable intermediate for pharmaceutical and agrochemical research. This guide provides a comprehensive, field-proven protocol for its synthesis via the Sonogashira cross-coupling reaction, moving beyond a simple recitation of steps to elucidate the underlying chemical principles that govern this powerful transformation.

Mechanistic Principles of the Sonogashira Coupling

The Sonogashira reaction is a cornerstone of C(sp²)-C(sp) bond formation, celebrated for its operational simplicity and broad functional group tolerance.[1] It traditionally employs a synergistic dual-catalyst system comprising a palladium complex and a copper(I) salt. Understanding the intricate dance of these two catalytic cycles is paramount to troubleshooting and optimizing the reaction for a specific application.

The reaction is initiated by the palladium cycle. A Pd(0) species, often generated in situ from a Pd(II) precatalyst, undergoes oxidative addition into the aryl-halide bond (in our case, 1-fluoro-4-iodobenzene) to form a Pd(II)-aryl complex. This is often the rate-determining step of the overall process.

Concurrently, the copper cycle activates the terminal alkyne (3-ethynylaniline). In the presence of a base, typically an amine, a copper(I) acetylide intermediate is formed. This species is crucial as it is more nucleophilic than the parent alkyne.

The two cycles then intersect in a key step known as transmetalation. The copper acetylide transfers its alkynyl group to the palladium center, regenerating the copper(I) catalyst and forming a Pd(II)-alkynyl-aryl complex. The final step is reductive elimination, where the desired diarylalkyne product is expelled from the palladium center, regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Sonogashira_Mechanism cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_Aryl Ar-Pd(II)L₂-X Pd0->Pd_Aryl Oxidative Addition (Ar-X) Pd_Alkynyl Ar-Pd(II)L₂(C≡CR') Pd_Aryl->Pd_Alkynyl Transmetalation Product Ar-C≡C-R' Pd_Alkynyl->Product Reductive Elimination Product->Pd0 CuX Cu(I)X Cu_Alkyne [Cu(C≡CR')]n CuX->Cu_Alkyne Cu_Alkyne->Pd_Aryl To Pd Cycle Alkyne R'-C≡C-H Alkyne->Cu_Alkyne Deprotonation Base Base Base->Cu_Alkyne

Figure 1: The interconnected Palladium and Copper catalytic cycles in the Sonogashira reaction.

Recommended Protocol for the Synthesis of 3-[(4-Fluorophenyl)ethynyl]aniline

This protocol is designed for the coupling of 3-ethynylaniline with 1-fluoro-4-iodobenzene. Aryl iodides are highly reactive in Sonogashira couplings, often allowing for mild reaction conditions and high yields.[2]

Reagent and Equipment Checklist
Reagent/MaterialM.W.AmountMolesEq.Notes
1-Fluoro-4-iodobenzene222.00222 mg1.01.0Limiting reagent. Ensure high purity.[3][4]
3-Ethynylaniline117.15141 mg1.21.2Use a slight excess to drive the reaction to completion.[5][6]
Bis(triphenylphosphine)palladium(II) dichloride701.9021 mg0.030.03Pd(II) precatalyst, will be reduced in situ.[7]
Copper(I) iodide (CuI)190.455.7 mg0.030.03Co-catalyst. Use freshly opened or properly stored material.[8][9]
Triethylamine (Et₃N)101.195 mL--Serves as both base and solvent. Must be anhydrous and degassed.
Tetrahydrofuran (THF)72.115 mL--Anhydrous, degassed co-solvent to ensure solubility.
Work-up Reagents
Ethyl acetate~50 mL
Saturated aq. NH₄Cl~30 mL
Brine~15 mL
Anhydrous MgSO₄ or Na₂SO₄As needed
Celite®As needed
Purification
Silica gel (230-400 mesh)As needed
Hexanes/Ethyl AcetateAs neededEluent system for column chromatography.
Step-by-Step Experimental Procedure

Workflow cluster_setup 1. Reaction Setup (Inert Atmosphere) cluster_reaction 2. Reagent Addition & Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Characterization A Dry a 25 mL Schlenk flask and add a stir bar. B Add Pd(PPh₃)₂Cl₂ (21 mg) and CuI (5.7 mg). A->B C Add 1-fluoro-4-iodobenzene (222 mg). B->C D Seal with septum, evacuate, and backfill with Argon/N₂ (3x). C->D E Add anhydrous, degassed Et₃N (5 mL) and THF (5 mL) via syringe. D->E F Add 3-ethynylaniline (141 mg) via syringe. E->F G Stir at room temperature. F->G H Monitor reaction by TLC (e.g., 4:1 Hexanes:EtOAc). G->H I Dilute with ethyl acetate. H->I J Filter through Celite® to remove catalyst residues. I->J K Wash filtrate with sat. aq. NH₄Cl and then brine. J->K L Dry organic layer with MgSO₄/Na₂SO₄, filter. K->L M Concentrate under reduced pressure. L->M N Purify by flash column chromatography. M->N O Characterize the pure product (NMR, MS, IR). N->O

Figure 2: Experimental workflow for the synthesis of 3-[(4-Fluorophenyl)ethynyl]aniline.
  • Inert Atmosphere Setup : To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol) and copper(I) iodide (5.7 mg, 0.03 mmol). Add the 1-fluoro-4-iodobenzene (222 mg, 1.0 mmol). Seal the flask with a rubber septum, and then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as Pd(0) species are oxygen-sensitive and can be oxidized to an inactive state.[10]

  • Solvent and Reagent Addition : Through the septum, add 5 mL of anhydrous, degassed triethylamine and 5 mL of anhydrous, degassed tetrahydrofuran via syringe. Stir the mixture for 5-10 minutes. The solution should become a clear, light-yellow mixture. Add the 3-ethynylaniline (141 mg, 1.2 mmol) dropwise via syringe.

  • Reaction Execution : Stir the reaction mixture at room temperature. The formation of a precipitate (triethylammonium iodide) is a visual indicator that the reaction is proceeding. Monitor the reaction's progress by thin-layer chromatography (TLC), eluting with a 4:1 mixture of hexanes and ethyl acetate. The reaction is typically complete within 2-6 hours when the spot corresponding to 1-fluoro-4-iodobenzene is no longer visible.

  • Work-up : Upon completion, dilute the reaction mixture with 20 mL of ethyl acetate and filter through a short plug of Celite® to remove the insoluble salts and catalyst residues. Wash the Celite® pad with an additional 10 mL of ethyl acetate.

  • Extraction : Transfer the combined filtrate to a separatory funnel. Wash the organic layer twice with 15 mL of saturated aqueous ammonium chloride solution (to remove the triethylamine) and once with 15 mL of brine.

  • Drying and Concentration : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification : Purify the crude residue by flash column chromatography on silica gel. A gradient elution, starting with 95:5 hexanes/ethyl acetate and gradually increasing the polarity, will effectively separate the product from any residual starting materials and byproducts like alkyne homocoupling (Glaser coupling) products. The pure product is typically a pale yellow solid.

Characterization of 3-[(4-Fluorophenyl)ethynyl]aniline

Accurate characterization is essential to confirm the identity and purity of the synthesized compound.

  • Molecular Formula : C₁₄H₁₀FN

  • Molecular Weight : 211.23 g/mol

  • Appearance : Pale yellow solid.

  • ¹H NMR (400 MHz, CDCl₃) : Predicted values. The spectrum is expected to show signals for eight aromatic protons. The protons on the aniline ring will appear around δ 6.6-7.2 ppm, exhibiting characteristic splitting patterns for a 1,3-disubstituted ring. The protons on the fluorophenyl ring will appear around δ 7.0-7.5 ppm, with coupling to the fluorine atom resulting in doublet of doublet patterns. A broad singlet corresponding to the -NH₂ protons is also expected around δ 3.8 ppm.

  • ¹³C NMR (100 MHz, CDCl₃) : Predicted values. The spectrum should display 12 distinct aromatic carbon signals, with the carbon attached to the fluorine atom showing a large one-bond C-F coupling constant. The two sp-hybridized alkyne carbons are expected to resonate between δ 85-95 ppm.

  • Mass Spectrometry (ESI) : m/z = 212.08 [M+H]⁺.

Safety Precautions

A thorough risk assessment must be conducted before commencing any chemical synthesis.

  • Personal Protective Equipment (PPE) : Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves.

  • Ventilation : All operations should be performed in a certified chemical fume hood to avoid inhalation of volatile reagents and solvents.

  • Reagent Handling :

    • 3-Ethynylaniline : Harmful if swallowed and may cause skin sensitization. It is an irritant to the eyes, respiratory system, and skin.[5]

    • 1-Fluoro-4-iodobenzene : A combustible liquid that causes skin irritation.[3][4] Handle away from ignition sources.

    • Palladium Catalyst : Palladium compounds are toxic and should be handled with care. Avoid creating dust.[7]

    • Copper(I) Iodide : Harmful if swallowed and causes serious eye and skin irritation. It is also very toxic to aquatic life.[8][11]

    • Triethylamine : A flammable and corrosive liquid with a strong odor.

  • Waste Disposal : All chemical waste, including solvents and residual reagents, must be disposed of according to institutional and local environmental regulations.

Conclusion

The Sonogashira cross-coupling reaction is a highly reliable and versatile method for the synthesis of diarylalkynes like 3-[(4-Fluorophenyl)ethynyl]aniline. By understanding the mechanistic underpinnings of the reaction and adhering to a carefully designed protocol, researchers can achieve high yields of the desired product. The procedure detailed in this guide provides a robust framework for the successful synthesis and purification of this valuable chemical intermediate, empowering further research in drug discovery and materials science.

References

  • Carl ROTH GmbH + Co. KG. (2017). Safety Data Sheet: Copper(I) iodide. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Copper(I) iodide ≥98%, pure. Retrieved from [Link]

  • Colonial Metals, Inc. (2015).
  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Retrieved from [Link]

  • Scribd. (n.d.). Experimental Procedure - Sonogashira Coupling. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]

  • Faggi Enrico S.p.A. (2024). Safety data sheet According to Regulation n. 1907/2006 and Regulation 878/2020 Dichlorobis(triphenylphosphine)palladium(II).

Sources

In-Depth Technical Guide: Physical and Chemical Properties of 3-[(4-Fluorophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(4-Fluorophenyl)ethynyl]aniline is a highly specialized, rigid diarylalkyne characterized by an internal ethynyl bridge connecting a meta-substituted aniline with a para-fluorophenyl group. This unique structural motif occupies a critical niche in both advanced materials science—specifically as an end-capping agent for high-performance polyimide resins—and in medicinal chemistry, where it serves as a rigid, metabolically stable linker for kinase inhibitors.

This whitepaper provides a comprehensive analysis of its physical and chemical properties, details a self-validating synthetic methodology, and explores the mechanistic causality behind its reactivity.

Structural and Physical Properties

The molecular architecture of 3-[(4-Fluorophenyl)ethynyl]aniline (Chemical Formula: C₁₄H₁₀FN) dictates its physical behavior. The linear, sp-hybridized alkyne bridge restricts conformational flexibility, forcing the two aromatic rings into a relatively planar, cylindrical geometry. The presence of the highly electronegative fluorine atom at the para position increases the molecule's lipophilicity (LogP) and dipole moment, while the primary amine provides hydrogen-bonding capabilities.

Quantitative Physical Data

The following table summarizes the key physical and chemical parameters of the compound, synthesized from empirical data of closely related fluorinated diarylalkynes[1].

PropertyValue / Description
Chemical Formula C₁₄H₁₀FN
Molecular Weight 211.23 g/mol
Physical State Light yellow to off-white crystalline powder
Predicted Melting Point 65 °C – 70 °C
Predicted Boiling Point ~340 °C (at 760 mmHg)
LogP (Lipophilicity) ~3.8
Topological Polar Surface Area (TPSA) 26.02 Ų
Hydrogen Bond Donors 1 (from -NH₂ group)
Hydrogen Bond Acceptors 2 (Nitrogen, Fluorine)
Solubility Soluble in THF, DMF, DMSO, and EtOAc; Insoluble in H₂O

Chemical Properties and Reactivity

The chemical versatility of 3-[(4-Fluorophenyl)ethynyl]aniline stems from three distinct functional domains, each offering orthogonal reactivity:

  • The Aniline Moiety (Nucleophilic Center): The primary amine is a potent nucleophile. It is readily utilized for amide bond formation by reacting with carboxylic acids (crucial for drug discovery) or with dianhydrides to form polyamic acids. Causality: The meta positioning of the ethynyl group minimizes steric hindrance around the amine, ensuring high conversion rates during polycondensation reactions[1].

  • The Diarylalkyne Bridge (Rigid Spacer & Reactive Dienophile): While chemically stable at room temperature, the internal alkyne can undergo transition-metal-catalyzed additions or act as a dienophile in Diels-Alder reactions. In materials science, this group undergoes thermally induced chain extension and cross-linking at elevated temperatures (>350 °C) to yield insoluble, three-dimensional high-performance thermoset networks[1].

  • The Fluorophenyl Ring (Electronic Modulator): The carbon-fluorine (C-F) bond is exceptionally strong (~116 kcal/mol), rendering this side of the molecule highly resistant to oxidative metabolism (e.g., by Cytochrome P450 enzymes). Furthermore, the strong inductive electron-withdrawing effect of the fluorine atom subtly polarizes the adjacent alkyne pi-system, altering its reactivity profile compared to non-fluorinated analogs.

Synthesis Methodology: Sonogashira Cross-Coupling

The most efficient and robust method for synthesizing 3-[(4-Fluorophenyl)ethynyl]aniline is the, linking 3-ethynylaniline with 1-fluoro-4-iodobenzene[2].

Mechanistic Causality
  • Why Palladium and Copper? The Pd(II) precatalyst is reduced in situ to the active Pd(0) species, which undergoes oxidative addition into the C-I bond of 1-fluoro-4-iodobenzene. Simultaneously, CuI reacts with the terminal alkyne of 3-ethynylaniline to form a copper acetylide intermediate. Causality: This copper co-catalysis drastically lowers the activation energy required for the transmetalation step, allowing the reaction to proceed smoothly at room temperature[2].

  • Why Degas the Solvents? Oxygen must be strictly excluded. Causality: In the presence of O₂, the copper acetylide can undergo an oxidative homocoupling (Glaser coupling), creating a diyne byproduct and significantly reducing the yield of the desired cross-coupled product[3].

CatalyticCycle Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-I insertion) Pd0->OxAdd 1-Fluoro-4-iodobenzene PdII Pd(II) Intermediate [Ar-Pd-I] OxAdd->PdII Trans Transmetalation (Cu-Acetylide transfer) PdII->Trans Cu-Acetylide PdII_alkyne Pd(II) Complex [Ar-Pd-Alkyne] Trans->PdII_alkyne RedElim Reductive Elimination PdII_alkyne->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-[(4-Fluorophenyl)ethynyl]aniline RedElim->Product Product Release

Caption: Catalytic cycle of the Sonogashira cross-coupling for 3-[(4-Fluorophenyl)ethynyl]aniline.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, incorporating in-process quality control (QC) checks to ensure scientific integrity.

Reagents:

  • 3-Ethynylaniline (1.0 equiv, 10 mmol)

  • 1-Fluoro-4-iodobenzene (1.05 equiv, 10.5 mmol)

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (2 mol%)

  • Copper(I) iodide [CuI] (1 mol%)

  • Triethylamine (Et₃N) (3.0 equiv)

  • Tetrahydrofuran (THF) (0.2 M)

Step-by-Step Workflow:

  • Preparation & Degassing: Dissolve 1-fluoro-4-iodobenzene and 3-ethynylaniline in THF within a Schlenk flask. Add Et₃N. Sparge the solution with ultra-pure Nitrogen (N₂) for 15 minutes to remove dissolved oxygen.

  • Catalyst Loading: Quickly add Pd(PPh₃)₂Cl₂ and CuI under a positive N₂ stream. The solution will typically transition from pale yellow to a dark amber/brown as the active Pd(0) species forms.

  • Reaction Execution: Stir the mixture at room temperature (20–25 °C) for 12–14 hours.

  • In-Process QC (Validation Step 1): Perform Thin-Layer Chromatography (TLC) using 20% EtOAc in Hexanes. Validation: The reaction is complete when the UV-active spot corresponding to 1-fluoro-4-iodobenzene is entirely consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize the amine base and solubilize copper salts. Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification & Final QC (Validation Step 2): Purify the crude residue via silica gel column chromatography. Validation: Confirm the structure via ¹H NMR. A successful synthesis will show the disappearance of the terminal alkyne proton (singlet at ~3.0 ppm) and the retention of the broad aniline -NH₂ singlet (at ~3.6–4.0 ppm).

SynthesisWorkflow S1 1. Preparation 3-Ethynylaniline + 1-Fluoro-4-iodobenzene S2 2. Catalysis Pd(PPh3)2Cl2 + CuI S1->S2 S3 3. Solvent/Base Degassed THF + Triethylamine S2->S3 S4 4. Reaction Stir 12h at RT under N2 S3->S4 S5 5. Workup NH4Cl Quench & EtOAc Extraction S4->S5 S6 6. Isolation Silica Gel Chromatography S5->S6

Caption: Step-by-step experimental workflow for the synthesis and isolation of the target compound.

Applications in Advanced Fields

High-Performance Polymeric Materials

In aerospace and microelectronics, phenylethynyl-terminated imide oligomers (PETIs) are critical. 3-[(4-Fluorophenyl)ethynyl]aniline acts as a specialized end-capping agent. When incorporated into polyimides, the fluorinated moiety decreases the dielectric constant and improves moisture resistance, while the ethynyl group allows for solvent-free thermal curing at ~350 °C to form void-free, highly cross-linked thermosets[1].

Drug Development

In the design of targeted therapeutics (e.g., Tyrosine Kinase Inhibitors), the 3-[(4-Fluorophenyl)ethynyl]aniline scaffold is utilized as a pharmacophore. The aniline nitrogen often forms critical hydrogen bonds with the kinase hinge region. The rigid alkyne vectorially directs the para-fluorophenyl group deep into hydrophobic pockets (such as the DFG-out allosteric site), while the fluorine atom prevents rapid oxidative degradation, thereby extending the drug's biological half-life.

References

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121.

  • Santoro, S., et al. (2020). Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents. Organic Letters, 22(9), 3611-3615.

  • Tant, M., et al. (1995). High-Temperature Properties and Applications of Polymeric Materials. ACS Symposium Series, American Chemical Society.

Sources

Molecular Structure and Characterization of 3-[(4-Fluorophenyl)ethynyl]aniline: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Structural elucidation, synthetic causality, and analytical validation of a privileged diarylalkyne scaffold.

Executive Summary

3-[(4-Fluorophenyl)ethynyl]aniline (Chemical Formula: C₁₄H₁₀FN) is a highly functionalized diarylalkyne that serves as a critical building block and pharmacophore in modern medicinal chemistry and organic materials science. By bridging an electron-donating meta-aniline moiety with an electron-withdrawing 4-fluorophenyl ring via a rigid sp-hybridized ethynyl linker, this molecule exhibits unique push-pull electronic characteristics. As a Senior Application Scientist, I have structured this guide to move beyond basic descriptive chemistry, providing a deep-dive into the causality behind its structural design, the self-validating protocols required for its synthesis, and its analytical characterization.

Molecular Architecture & Electronic Properties

The rational design of 3-[(4-Fluorophenyl)ethynyl]aniline relies on three distinct structural domains, each serving a specific physicochemical purpose:

  • The 3-Amino (meta-Aniline) Donor: Positioning the primary amine at the meta-position relative to the alkyne prevents the direct resonance-driven formation of reactive quinone-imine species—a common toxicity liability in ortho- and para-substituted anilines. It acts as a crucial hydrogen-bond donor/acceptor in biological target binding.

  • The Ethynyl Spacer: The internal alkyne (-C≡C-) provides a rigid, cylindrical π -electron cloud. This restricts the conformational flexibility of the two aryl rings, significantly reducing the entropic penalty upon binding to a target protein[1].

  • The 4-Fluorophenyl Acceptor: The incorporation of a fluorine atom at the para-position is a classical medicinal chemistry strategy. Fluorine acts as a bioisostere for hydrogen but is highly electronegative. It modulates the pKa of the molecule and, critically, blocks Cytochrome P450-mediated aromatic oxidation at the metabolically labile para-position, thereby extending the compound's pharmacokinetic half-life[2].

Synthesis Workflow: Sonogashira Cross-Coupling

The most robust and scalable method for synthesizing functionalized diarylalkynes is the palladium-catalyzed Sonogashira cross-coupling reaction[3]. The protocol below details the coupling of 3-iodoaniline with 1-ethynyl-4-fluorobenzene.

Mechanistic Causality

The reaction relies on a dual-catalyst system. The Palladium catalyst drives the main cross-coupling cycle (oxidative addition, transmetalation, reductive elimination), while the Copper(I) co-catalyst accelerates the reaction by forming a highly reactive copper acetylide intermediate that readily transfers the alkyne to the Pd(II) complex[4].

Sonogashira Pd0 1. Pd(0) Active Catalyst OxAdd 2. Oxidative Addition [Ar-Pd(II)-I] Pd0->OxAdd 3-Iodoaniline Transmet 3. Transmetalation [Ar-Pd(II)-Alkyne] OxAdd->Transmet RedElim 4. Reductive Elimination Transmet->RedElim RedElim->Pd0 Catalyst Regeneration Product 3-[(4-Fluorophenyl)ethynyl]aniline RedElim->Product Product Release CuCycle Cu(I) Co-Catalyst Cycle (Forms Cu-Acetylide) CuCycle->Transmet Acetylide Transfer

Sonogashira cross-coupling catalytic cycle detailing Pd(0)/Pd(II) and Cu(I) synergistic pathways.

Self-Validating Experimental Protocol
  • Step 1: Preparation & Catalyst Loading: In an oven-dried Schlenk flask, combine 3-iodoaniline (1.0 equiv, 10.0 mmol) and 1-ethynyl-4-fluorobenzene (1.2 equiv, 12.0 mmol). Add PdCl₂(PPh₃)₂ (5 mol%) and CuI (5 mol%).

    • Causality: PdCl₂(PPh₃)₂ is an air-stable pre-catalyst that is reduced in situ by the alkyne/amine to the active Pd(0) species.

  • Step 2: Solvent Addition & Strict Degassing: Suspend the mixture in anhydrous Triethylamine (Et₃N) and Tetrahydrofuran (THF) (1:1 v/v, 0.2 M). Subject the flask to three rigorous freeze-pump-thaw cycles.

    • Causality: Et₃N acts as both the base (to neutralize the HI byproduct) and a solvent. Strict removal of oxygen is mandatory; trace O₂ promotes the Cu-catalyzed Glaser homocoupling of the terminal alkyne, severely reducing yield and complicating purification.

  • Step 3: Reaction Execution: Stir the mixture at room temperature for 12–16 hours under a positive pressure of Argon[4].

  • Step 4: In-Process Control (IPC): Monitor via TLC (Hexane:EtOAc 4:1) and LC-MS.

    • Validation: The reaction is complete when the UV-active spot for 3-iodoaniline is consumed, and LC-MS confirms the appearance of the [M+H]⁺ peak at m/z 212.08.

  • Step 5: Workup & Extraction: Quench with saturated aqueous NH₄Cl. Extract with EtOAc (3x), wash with brine, and dry over anhydrous Na₂SO₄.

    • Causality: NH₄Cl selectively chelates copper ions, pulling them into the aqueous phase and preventing heavy-metal contamination of the organic product.

  • Step 6: Purification: Concentrate under reduced pressure and purify via silica gel flash chromatography to yield the product as a pale yellow solid.

Analytical Characterization & Validation

To ensure the structural integrity and purity of the synthesized 3-[(4-Fluorophenyl)ethynyl]aniline, a multi-modal spectroscopic approach is required. The table below summarizes the expected quantitative data used to validate the molecular architecture.

Analytical TechniqueTarget ParameterExpected Signal / ValueStructural Assignment
¹H NMR (400 MHz, CDCl₃) δ ~3.75 ppm (br s, 2H)Broad singletPrimary amine (-NH₂) protons
δ 6.60 - 7.50 ppm (m, 8H)MultipletsAromatic protons (aniline & fluorophenyl)
¹³C NMR (100 MHz, CDCl₃) δ ~88.0, 89.5 ppmTwo distinct singletsInternal alkyne carbons (-C≡C-)
δ ~162.5 ppm (d, J=248 Hz)Large doubletC-F ipso carbon
¹⁹F NMR (376 MHz, CDCl₃) δ -111.5 ppm (m, 1F)MultipletPara-fluoro substituent
FTIR Spectroscopy ~3400, 3300 cm⁻¹DoubletN-H stretching (primary amine)
~2210 cm⁻¹Weak sharp peakC≡C stretch (internal alkyne)
~1220 cm⁻¹Strong peakC-F stretch (fluorinated aromatic)
HRMS (ESI-TOF) m/z 212.0870[M+H]⁺Exact mass confirmation

Applications in Drug Development

Diarylalkynes like 3-[(4-Fluorophenyl)ethynyl]aniline are highly privileged scaffolds in drug discovery. They frequently serve as precursors for complex heterocycles (such as pyrazolo[1,5-a]pyrimidines)[1] and as core structures for allosteric modulators and kinase inhibitors.

The structural rigidity of the alkyne allows the molecule to act as a precise "molecular ruler," projecting the fluorophenyl group into deep hydrophobic pockets while anchoring the aniline moiety at the solvent-exposed hinge region of a target protein.

Pharmacophore Aniline 3-Amino Group Hinge Region Binder (H-Bond Donor/Acceptor) Alkyne Ethynyl Linker Rigid Spacer (Conformational Restriction) Aniline->Alkyne Target1 Kinase Hinge Backbone Aniline->Target1 Hydrogen Bonding Fluorophenyl 4-Fluorophenyl Ring Hydrophobic Pocket (Metabolic Stability) Alkyne->Fluorophenyl Target2 Deep Hydrophobic Cleft Fluorophenyl->Target2 Halogen & pi-pi Interactions

Pharmacophore mapping of the diarylalkyne scaffold within a target protein binding site.

Sources

An In-depth Technical Guide to the Solubility of 3-[(4-Fluorophenyl)ethynyl]aniline in Common Solvents

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

3-[(4-Fluorophenyl)ethynyl]aniline is an aromatic amine and a fluorinated ethynylbenzene derivative, positioning it as a valuable building block in medicinal chemistry and materials science. A fundamental understanding of its solubility in common organic solvents is a critical prerequisite for its effective use in synthesis, purification, formulation, and biological screening. This technical guide addresses the notable absence of publicly available quantitative solubility data for this compound. It provides a comprehensive framework for predicting its solubility based on first principles of molecular structure and polarity. More importantly, it delivers a detailed, field-proven experimental methodology for the precise determination of its thermodynamic solubility using the isothermal shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) for quantification. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals, enabling them to confidently handle and utilize this compound in their work.

Predictive Solubility Analysis Based on Molecular Structure

The solubility of a compound is dictated by its intermolecular interactions with the solvent. The principle of "like dissolves like" provides a robust qualitative framework for prediction.[1][2] The molecular architecture of 3-[(4-Fluorophenyl)ethynyl]aniline (Molecular Formula: C₁₄H₁₀FN, Molecular Weight: 211.23 g/mol ) contains distinct functional regions that govern its solubility profile.[3]

  • Aniline Moiety (-NH₂): The primary amine group is polar and can act as both a hydrogen bond donor and acceptor. This feature is expected to promote solubility in polar protic solvents.[2]

  • Fluorophenyl Group: The C-F bond introduces a strong dipole, and the aromatic ring can participate in π-π stacking interactions. While the fluorine atom increases polarity, the overall phenyl ring is hydrophobic.

  • Ethynyl Linker (-C≡C-): This rigid, linear linker contributes to the non-polar character of the molecule's backbone.

Based on this analysis, a qualitative solubility profile can be predicted. Polar solvents capable of engaging in hydrogen bonding or strong dipole-dipole interactions are expected to be the most effective. Conversely, solubility in non-polar, aliphatic solvents is predicted to be limited.

Table 1: Predicted Qualitative Solubility of 3-[(4-Fluorophenyl)ethynyl]aniline

Solvent ClassCommon ExamplesKey Intermolecular ForcePredicted SolubilityRationale
Polar Protic Water, Methanol, EthanolHydrogen BondingLow (Water), High (Alcohols)The large hydrophobic backbone is expected to overcome the hydrogen bonding potential in water. Alcohols are more effective due to their organic character.
Polar Aprotic DMSO, DMF, Acetonitrile, AcetoneDipole-Dipole InteractionsModerate to HighStrong dipole moments in these solvents can effectively solvate the polar regions of the molecule.
Non-Polar Toluene, Hexane, Diethyl EtherVan der Waals ForcesLow to Very LowThe overall polarity of the aniline and fluorophenyl groups is unlikely to be overcome by weak van der Waals forces.

Experimental Determination of Thermodynamic Solubility

To obtain definitive, quantitative data, an experimental approach is necessary. The isothermal shake-flask method is the gold-standard for determining thermodynamic (or equilibrium) solubility, a critical parameter for understanding a compound's behavior in pharmaceutical and chemical systems.[4] This method ensures that the solution has reached equilibrium with the most stable solid form of the compound.

Experimental Workflow

The overall process involves creating a saturated solution, separating the solid and liquid phases, and quantifying the dissolved solute concentration.

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sample Phase 3: Sample Processing cluster_analysis Phase 4: Quantification A Weigh excess 3-[(4-F-Ph)ethynyl]aniline B Add known volume of solvent to vial A->B C Seal vial and place in isothermal shaker B->C D Agitate at constant T (e.g., 25°C) for 48h C->D E Verify presence of undissolved solid D->E Self-validation step F Centrifuge to pellet solid E->F G Filter supernatant (0.22 µm PTFE filter) F->G H Dilute sample for analysis G->H J Analyze all samples by HPLC-UV H->J I Prepare calibration standards I->J K Calculate concentration from calibration curve J->K

Caption: Workflow for Thermodynamic Solubility Determination.

Mandatory Safety Precautions

While a specific Safety Data Sheet (SDS) for 3-[(4-Fluorophenyl)ethynyl]aniline is not widely available, structurally related aromatic amines are classified as toxic if swallowed, in contact with skin, or if inhaled.[5][6] Therefore, the following precautions are mandatory:

  • Handle the solid compound and its solutions exclusively within a certified chemical fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles.

  • Avoid generating dust when handling the solid material.

Detailed Experimental Protocol

This protocol describes the shake-flask method for determining solubility at a standard temperature of 25 °C.

Materials and Equipment:

  • 3-[(4-Fluorophenyl)ethynyl]aniline (solid, purity ≥97%)

  • HPLC-grade solvents (e.g., Methanol, Acetonitrile, Water, Toluene)

  • Scintillation vials (e.g., 20 mL) with PTFE-lined caps

  • Analytical balance (4-decimal place)

  • Isothermal orbital shaker or rotator

  • Benchtop centrifuge

  • Syringes and 0.22 µm PTFE syringe filters

  • Volumetric flasks and pipettes

  • HPLC system with UV detector

Step-by-Step Procedure:

  • Preparation of Saturated Solutions: a. To a series of labeled vials, add an excess amount of 3-[(4-Fluorophenyl)ethynyl]aniline (approximately 20-30 mg). The key is to ensure that a significant amount of solid will remain undissolved. b. Accurately pipette a known volume (e.g., 5.0 mL) of the desired solvent into each vial. c. Securely cap the vials.

  • Equilibration: a. Place the vials in an isothermal shaker set to a constant temperature (e.g., 25 °C ± 0.5 °C). b. Agitate the vials for 48 to 72 hours. This extended period is crucial to ensure that the solution reaches thermodynamic equilibrium.[4] c. After the equilibration period, visually confirm the presence of undissolved solid in each vial. This observation is a critical self-validating step, as it confirms that the solution is indeed saturated.[4]

  • Sample Preparation for Analysis: a. Remove vials from the shaker and allow them to stand undisturbed for at least 1 hour to let the bulk of the solid settle. b. Centrifuge the vials (e.g., at 5000 rpm for 15 minutes) to pellet the remaining fine suspended particles. c. Carefully withdraw a portion of the clear supernatant using a syringe. d. Attach a 0.22 µm PTFE syringe filter and dispense the solution into a clean, labeled HPLC vial. Causality Note: Filtration is essential to remove any microscopic particulates that could interfere with the HPLC analysis and damage the column. e. Perform an appropriate, accurate dilution of the sample with the mobile phase to ensure the final concentration falls within the linear range of the HPLC calibration curve.

Quantitative Analysis by HPLC-UV

High-Performance Liquid Chromatography with Ultraviolet (UV) detection is a precise and reliable technique for quantifying the concentration of aromatic compounds in solution.[7] Its specificity allows for accurate measurement even in the presence of minor impurities.

HPLC Workflow Logic

G A Prepare Stock Solution of Known Concentration B Create Serial Dilutions (Calibration Standards) A->B C Inject Standards into HPLC B->C D Generate Calibration Curve (Peak Area vs. Concentration) C->D G Calculate Concentration using Curve's Linear Equation D->G E Inject Prepared Samples from Solubility Experiment F Measure Peak Area of Analyte E->F F->G

Caption: Logical Flow for HPLC Quantification.

Recommended HPLC-UV Method

The following provides a robust starting point for method development. Optimization may be required based on the specific instrumentation used.

Instrumentation and Conditions:

  • HPLC System: A standard system with a binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Column: Reversed-Phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size). Rationale: C18 columns are industry-standard for retaining and separating moderately non-polar aromatic compounds.[7]

  • Mobile Phase A: Water + 0.1% Formic Acid. Rationale: Formic acid protonates the aniline nitrogen, which typically leads to sharper chromatographic peaks and improved peak shape.[8][9]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Start at 30% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Approximately 254 nm, or the wavelength of maximum absorbance (λ_max) determined by scanning a standard solution with a UV spectrophotometer.

Analysis Procedure:

  • Calibration: Prepare a stock solution of 3-[(4-Fluorophenyl)ethynyl]aniline of known concentration in the mobile phase. Perform a series of dilutions to create at least five calibration standards spanning the expected concentration range of the samples.

  • Linearity: Inject each standard in triplicate to generate a calibration curve. The plot of peak area versus concentration should be linear with a correlation coefficient (R²) ≥ 0.999.

  • Sample Analysis: Inject the diluted supernatant samples.

  • Calculation: Determine the concentration of the diluted sample using the linear regression equation from the calibration curve. Calculate the original solubility in the solvent by multiplying the result by the dilution factor. The final solubility should be reported in units of mg/mL and mol/L.

Data Summary and Interpretation

The experimentally determined quantitative data should be compiled into a clear, comparative format.

Table 2: Experimentally Determined Solubility of 3-[(4-Fluorophenyl)ethynyl]aniline at 25 °C

SolventSolvent Polarity IndexSolubility (mg/mL)Solubility (mol/L)
Methanol5.1Experimental ValueCalculated Value
Ethanol4.3Experimental ValueCalculated Value
Acetonitrile5.8Experimental ValueCalculated Value
Acetone5.1Experimental ValueCalculated Value
Dichloromethane3.1Experimental ValueCalculated Value
Toluene2.4Experimental ValueCalculated Value
Hexane0.1Experimental ValueCalculated Value
Water10.2Experimental ValueCalculated Value

For drug development professionals, this data is critical for preliminary assessment within frameworks like the Biopharmaceutics Classification System (BCS). The BCS defines a drug as "highly soluble" if its highest dose strength is soluble in ≤250 mL of aqueous media over a pH range of 1.2-6.8.[4] The determined solubility values provide the foundational data needed for such classifications and guide subsequent formulation strategies.

Conclusion

While direct literature data on the solubility of 3-[(4-Fluorophenyl)ethynyl]aniline is scarce, a robust prediction of its behavior can be made based on its molecular structure. It is anticipated to have favorable solubility in polar organic solvents, particularly alcohols and aprotic solvents like acetone and acetonitrile, and limited solubility in water and non-polar hydrocarbons. This guide provides a comprehensive, step-by-step experimental protocol using the benchmark isothermal shake-flask method and HPLC-UV analysis. By following this methodology, researchers can generate reliable, quantitative solubility data essential for optimizing reaction conditions, developing purification strategies, and advancing formulation and drug discovery efforts involving this versatile chemical intermediate.

Sources

Methodological & Application

Use of 3-[(4-Fluorophenyl)ethynyl]aniline in organic synthesis

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis and Utility of 3-[(4-Fluorophenyl)ethynyl]aniline

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of a Fluorinated Arylalkyne Building Block

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of molecular building blocks is paramount to the efficient construction of complex target molecules. 3-[(4-Fluorophenyl)ethynyl]aniline emerges as a highly versatile and valuable intermediate, distinguished by its unique trifunctional architecture. This molecule incorporates a nucleophilic aniline moiety, a reactive terminal alkyne, and a fluorinated phenyl ring. This combination of functional groups makes it a powerful precursor for a diverse array of chemical transformations and a key component in the synthesis of high-value compounds, particularly in the realm of drug discovery and materials science.[1]

The presence of the fluorine atom is a well-established strategy in medicinal chemistry to enhance crucial pharmacokinetic properties such as metabolic stability, membrane permeability, and binding affinity by modulating the electronic nature of the molecule.[2][3] The aniline group serves as a versatile handle for a wide range of C-N bond-forming reactions, while the ethynyl linker provides a rigid, linear scaffold ideal for probing protein binding pockets and for participating in powerful C-C bond-forming reactions like click chemistry and further cross-coupling reactions. Its utility is notably highlighted in its role as a key intermediate for potent kinase inhibitors targeting enzymes such as EGFR and BCR-ABL, which are critical in oncology.[1][4][5][6]

This guide provides an in-depth exploration of the primary synthetic route to 3-[(4-Fluorophenyl)ethynyl]aniline and details its application in key synthetic transformations, offering field-proven protocols for researchers, scientists, and drug development professionals.

Part 1: Synthesis of 3-[(4-Fluorophenyl)ethynyl]aniline via Sonogashira Coupling

The most direct and widely employed method for synthesizing arylalkynes is the Sonogashira cross-coupling reaction.[7][8] This palladium- and copper-catalyzed reaction forms a C-C bond between an aryl halide and a terminal alkyne, offering high yields and broad functional group tolerance.[7] The synthesis of the target molecule is typically achieved in a two-step sequence: the Sonogashira coupling of a 3-haloaniline with a protected alkyne, followed by in-situ or subsequent deprotection.

The use of a protected acetylene, such as trimethylsilylacetylene (TMSA), is a critical experimental choice. It prevents the undesired homocoupling of the terminal alkyne (Glaser coupling), which is a common side reaction under Sonogashira conditions, thereby ensuring a cleaner reaction profile and higher yield of the desired cross-coupled product.[7]

Sonogashira_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_intermediates Intermediate & Deprotection cluster_product Final Product cluster_reactant2 Reactant for Second Coupling cluster_product2 Final Target Molecule R1 3-Iodoaniline Cat Pd(PPh₃)₂Cl₂ (cat.) CuI (cat.) R2 Trimethylsilylacetylene (TMSA) Int 3-[2-(Trimethylsilyl)ethynyl]aniline Cat->Int Sonogashira Coupling Base Triethylamine (Base/Solvent) Temp Room Temp to 50°C Deprotect K₂CO₃, MeOH or TBAF, THF Int->Deprotect P 3-Ethynylaniline Deprotect->P P2 3-[(4-Fluorophenyl)ethynyl]aniline P->P2 Second Sonogashira Coupling R3 1-Fluoro-4-iodobenzene R3->P2 Second Sonogashira Coupling

Caption: General workflow for the synthesis of the target molecule.

Experimental Protocol 1: Synthesis of 3-((Trimethylsilyl)ethynyl)aniline

This protocol details the crucial first step of the Sonogashira coupling. An inert atmosphere is essential as the active Pd(0) catalytic species is sensitive to oxygen, and its deactivation can lead to low or no yield.[9]

Materials:

  • 3-Iodoaniline

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Anhydrous, degassed triethylamine (TEA)

  • Trimethylsilylacetylene (TMSA)

  • Ethyl acetate, brine, anhydrous sodium sulfate (for work-up)

  • Silica gel (for chromatography)

Procedure:

  • To a dry Schlenk flask under an argon or nitrogen atmosphere, add 3-iodoaniline (1.0 eq), Pd(PPh₃)₂Cl₂ (0.02-0.05 eq), and CuI (0.01-0.05 eq).[9]

  • Add anhydrous, degassed THF and anhydrous, degassed triethylamine (2.0-3.0 eq) to the flask.[9]

  • Stir the mixture at room temperature for 15-30 minutes. The solution should become a clear, homogeneous yellow-brown mixture.

  • Slowly add trimethylsilylacetylene (1.2-1.5 eq) to the reaction mixture via syringe.[9]

  • Heat the reaction mixture to 50 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-6 hours.[9]

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the catalyst residues.[7]

  • Wash the combined organic filtrates with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[7]

  • The crude product can be purified by flash column chromatography on silica gel to yield pure 3-((trimethylsilyl)ethynyl)aniline.[7]

Experimental Protocol 2: Deprotection to Yield 3-Ethynylaniline

The removal of the trimethylsilyl (TMS) group is readily achieved under mild basic or fluoride-mediated conditions to yield the terminal alkyne.

Materials:

  • 3-((Trimethylsilyl)ethynyl)aniline

  • Potassium carbonate (K₂CO₃)

  • Methanol

  • Dichloromethane or Ethyl acetate (for work-up)

Procedure:

  • Dissolve the 3-((trimethylsilyl)ethynyl)aniline (1.0 eq) in methanol.

  • Add an excess of potassium carbonate (2.0-3.0 eq) to the solution.[9]

  • Stir the mixture vigorously at room temperature and monitor the reaction by TLC until the starting material is consumed (typically 2-16 hours).[7][9]

  • Once complete, filter off the potassium carbonate. Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane or ethyl acetate and wash with water to remove any remaining salts. Dry the organic layer and concentrate to yield the crude 3-ethynylaniline, which is often used in the next step without further purification.[7]

Experimental Protocol 3: Final Sonogashira Coupling to 3-[(4-Fluorophenyl)ethynyl]aniline

Materials:

  • 3-Ethynylaniline

  • 1-Fluoro-4-iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂]

  • Copper(I) iodide (CuI)

  • Anhydrous, degassed triethylamine (TEA)

  • Ethyl acetate, brine, anhydrous sodium sulfate (for work-up)

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 3-ethynylaniline (1.0 eq), 1-fluoro-4-iodobenzene (1.1 eq), Pd(PPh₃)₂Cl₂ (0.03 eq), and CuI (0.05 eq).

  • Add anhydrous, degassed triethylamine as the solvent and base.

  • Stir the mixture at room temperature. The reaction is typically complete within 4-12 hours, as monitored by TLC.

  • Upon completion, work up the reaction as described in Protocol 1 (steps 6-7).

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 3-[(4-Fluorophenyl)ethynyl]aniline as the final product.

ParameterProtocol 1 (TMS Coupling)Protocol 3 (Final Coupling)
Aryl Halide 3-Iodoaniline1-Fluoro-4-iodobenzene
Alkyne Trimethylsilylacetylene3-Ethynylaniline
Pd Catalyst Pd(PPh₃)₂Cl₂ (2-5 mol%)Pd(PPh₃)₂Cl₂ (3-5 mol%)
Cu Co-catalyst CuI (1-5 mol%)CuI (5-10 mol%)
Base/Solvent Triethylamine/THFTriethylamine
Temperature 50 °CRoom Temperature
Typical Yield 85-95%80-90%
Typical reaction conditions for Sonogashira couplings.

Part 2: Application in the Synthesis of Kinase Inhibitor Scaffolds

3-[(4-Fluorophenyl)ethynyl]aniline is a privileged scaffold in medicinal chemistry, particularly for the development of kinase inhibitors.[4] Kinases are a class of enzymes that play a central role in cell signaling, and their dysregulation is a hallmark of many cancers.[4] The aniline portion of the molecule often serves as a key hydrogen bond donor/acceptor, interacting with the hinge region of the kinase active site. The (4-fluorophenyl)ethynyl moiety can be directed towards a hydrophobic pocket, with the fluorine atom contributing to enhanced binding affinity and metabolic stability.

A common synthetic strategy involves the acylation of the aniline nitrogen to form an amide bond, linking it to another heterocyclic core. This is a crucial step in the synthesis of potent inhibitors for targets like BCR-ABL, which is implicated in chronic myeloid leukemia (CML).[5][6]

Kinase_Inhibitor_Workflow A 3-[(4-Fluorophenyl)ethynyl]aniline (Starting Material) D Amide Bond Formation A->D B Heterocyclic Carboxylic Acid (e.g., 3-amino-1H-indazole-4-carboxylic acid) B->D C Amide Coupling Conditions (e.g., HATU, DIPEA) C->D E Crude Kinase Inhibitor Precursor D->E Yields F Purification (Chromatography) E->F G Pure Kinase Inhibitor Scaffold F->G H Further Functionalization (e.g., addition of solubilizing groups) G->H I Final API Candidate H->I

Caption: Workflow for kinase inhibitor synthesis.

Experimental Protocol 4: Amide Coupling to a Heterocyclic Core

This protocol provides a representative example of how 3-[(4-Fluorophenyl)ethynyl]aniline can be coupled with a carboxylic acid to form a core structure found in many kinase inhibitors.

Materials:

  • 3-[(4-Fluorophenyl)ethynyl]aniline

  • A suitable heterocyclic carboxylic acid (e.g., 3-nitrobenzoic acid as a model)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate, 1N HCl, saturated NaHCO₃, brine (for work-up)

Procedure:

  • In a round-bottom flask, dissolve the heterocyclic carboxylic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Add DIPEA (2.5 eq) to the mixture and stir for 10 minutes at room temperature to activate the carboxylic acid.

  • Add a solution of 3-[(4-Fluorophenyl)ethynyl]aniline (1.05 eq) in a small amount of DMF to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 1N HCl, water, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography or recrystallization to obtain the desired amide.

Part 3: Application in Heterocycle Synthesis

The dual functionality of the aniline and alkyne groups in 3-[(4-Fluorophenyl)ethynyl]aniline makes it a valuable precursor for constructing nitrogen-containing heterocyclic systems, such as indoles and quinolines.[10] These motifs are prevalent in natural products and pharmaceuticals. While the meta-relationship of the functional groups does not lend itself to direct intramolecular cyclization as readily as ortho-isomers, it can participate in intermolecular reactions or multi-step sequences to build complex heterocyclic frameworks. For instance, it can be used in reactions like the Larock indole synthesis or other palladium-catalyzed cyclization cascades with appropriate reaction partners.

Heterocycle_Synthesis cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product R1 3-[(4-Fluorophenyl)ethynyl]aniline Proc Larock Indole Synthesis (Intermolecular Coupling & Cyclization) R1->Proc R2 Ortho-Iodoaniline Derivative R2->Proc Cat Pd Catalyst Cat->Proc Base Base (e.g., K₂CO₃) Base->Proc P Substituted Indole Proc->P

Sources

Synthesis of heterocyclic compounds from 3-[(4-Fluorophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to the Synthesis of Heterocyclic Compounds from 3-[(4-Fluorophenyl)ethynyl]aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of 3-[(4-Fluorophenyl)ethynyl]aniline

In the landscape of modern medicinal chemistry, the judicious incorporation of specific structural motifs is paramount for optimizing the pharmacological profile of drug candidates. The fluorine atom is a celebrated bioisostere for hydrogen, capable of enhancing metabolic stability, improving target binding affinity, and modulating pKa, thereby positively impacting a compound's pharmacokinetic and pharmacodynamic properties.[1] Similarly, the alkyne moiety is not merely a rigid linker but an exceptionally versatile functional group, serving as a linchpin for constructing molecular complexity through reactions like "click chemistry," cycloadditions, and transition-metal-catalyzed cross-couplings.[2]

This guide focuses on 3-[(4-Fluorophenyl)ethynyl]aniline , a building block that synergistically combines these high-value functionalities. Its structure, featuring a meta-relationship between the nucleophilic aniline and the reactive ethynyl group, dictates a unique set of synthetic possibilities distinct from its more commonly cited ortho-alkynylaniline cousins. This document provides detailed protocols and mechanistic insights for leveraging this precursor in the synthesis of valuable heterocyclic scaffolds, primarily focusing on the robust construction of substituted quinolines.

Part 1: Synthesis of the Precursor: 3-[(4-Fluorophenyl)ethynyl]aniline

The most reliable and efficient method for constructing the title compound is the Sonogashira cross-coupling reaction. This palladium- and copper-co-catalyzed reaction forms a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[3][4][5] The protocol below details the coupling of 3-iodoaniline with 1-ethynyl-4-fluorobenzene, a common and effective strategy.

Workflow for Precursor Synthesis

cluster_reactants Reactants & Catalysts cluster_process Process cluster_workup Workup & Purification R1 3-Iodoaniline Reaction Sonogashira Coupling (Inert Atmosphere, RT to 40°C) R1->Reaction R2 1-Ethynyl-4-fluorobenzene R2->Reaction Cat PdCl₂(PPh₃)₂ CuI Cat->Reaction Base Triethylamine (Base/Solvent) Base->Reaction W1 Filter to remove salts Reaction->W1 W2 Solvent Evaporation W1->W2 W3 Column Chromatography W2->W3 Product 3-[(4-Fluorophenyl)ethynyl]aniline W3->Product

Caption: Sonogashira coupling workflow for precursor synthesis.

Experimental Protocol 1: Sonogashira Coupling

This protocol is optimized for the gram-scale synthesis of the target precursor.

Materials:

  • 3-Iodoaniline

  • 1-Ethynyl-4-fluorobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Toluene, anhydrous

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To a dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3-iodoaniline (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Evacuate and backfill the flask with dry nitrogen three times to establish an inert atmosphere.

  • Add anhydrous toluene and anhydrous triethylamine (5:2 v/v) to dissolve the solids.

  • To this stirring solution, add 1-ethynyl-4-fluorobenzene (1.1 eq) dropwise via syringe.

  • Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the reaction is sluggish, gentle heating to 40-50°C may be applied.

  • Upon completion, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the precipitated salts.

  • Wash the filter cake with additional ethyl acetate.

  • Combine the organic filtrates and concentrate under reduced pressure.

  • The resulting crude residue is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure 3-[(4-Fluorophenyl)ethynyl]aniline.

ParameterConditionRationale
Palladium Catalyst PdCl₂(PPh₃)₂ (2 mol%)Efficiently catalyzes the oxidative addition of the aryl iodide.[4]
Copper Co-catalyst CuI (4 mol%)Forms a copper(I) acetylide intermediate, facilitating transmetalation.[4]
Base TriethylamineActs as a base to deprotonate the terminal alkyne and scavenge HI.[5]
Solvent Toluene/TEAAnhydrous, deoxygenated solvents are crucial to prevent catalyst deactivation.
Temperature Room TemperatureMild conditions are generally sufficient for reactive aryl iodides.[4]
Atmosphere Inert (Nitrogen/Argon)Protects the Pd(0) active species from oxidative degradation.

Part 2: Synthesis of Substituted Quinolines

The meta-orientation of the amine and alkyne in the precursor makes it an ideal substrate for classical quinoline syntheses where the aniline moiety serves as the foundational N-C6 unit of the quinoline core. The (4-fluorophenyl)ethynyl group is carried through the reaction as a substituent, resulting in a highly functionalized quinoline product. The Skraup-Doebner-von Miller reaction is a robust and effective method for this transformation.

Methodology: Skraup-Doebner-von Miller Synthesis

This reaction involves the synthesis of quinolines by treating an aniline with an α,β-unsaturated carbonyl compound in the presence of a strong acid and an oxidizing agent.[6][7] A common and practical variant uses glycerol, which dehydrates in situ to form acrolein, the required α,β-unsaturated aldehyde.

Causality of the Reaction:

  • For a 3-substituted aniline like our precursor, the initial nucleophilic attack and subsequent electrophilic cyclization onto the aniline ring can occur at either the C2 or C6 position (both are ortho to the amine).

  • This results in the formation of two regioisomeric products: the 7-substituted and the 5-substituted quinoline. The ratio of these isomers is influenced by steric and electronic factors, but separation is typically required.

Proposed Reaction Mechanism

cluster_start Step 1: Acrolein Formation cluster_addition Step 2: Michael Addition cluster_cyclize Step 3: Electrophilic Cyclization cluster_end Step 4: Dehydration & Oxidation Glycerol Glycerol Acid H₂SO₄ (cat.) Heat Glycerol->Acid Acrolein Acrolein Acid->Acrolein Michael 1,4-Conjugate Addition Acrolein->Michael Aniline 3-[(4-F-Ph)ethynyl]aniline Aniline->Michael Intermediate1 β-Anilinopropionaldehyde Michael->Intermediate1 Cyclize Acid-catalyzed Cyclization Intermediate1->Cyclize Intermediate2 Dihydroquinolinol Intermediate Cyclize->Intermediate2 Dehydrate Dehydration Intermediate2->Dehydrate Oxidize Oxidation (e.g., As₂O₅ or Nitrobenzene) Dehydrate->Oxidize Product Mixture of 5- and 7-substituted Quinolines Oxidize->Product

Caption: Mechanism of the Skraup-Doebner-von Miller reaction.

Experimental Protocol 2: Synthesis of 7- and 5-[(4-Fluorophenyl)ethynyl]quinoline

Materials:

  • 3-[(4-Fluorophenyl)ethynyl]aniline (from Part 1)

  • Glycerol

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Arsenic pentoxide (As₂O₅) or Nitrobenzene (as oxidizing agent)

  • Sodium hydroxide (NaOH) solution

  • Dichloromethane (DCM)

Procedure:

  • Caution: This reaction is highly exothermic and should be performed in a chemical fume hood with appropriate personal protective equipment.

  • In a large, three-necked flask fitted with a mechanical stirrer, dropping funnel, and a reflux condenser, cautiously add concentrated sulfuric acid to 3-[(4-Fluorophenyl)ethynyl]aniline (1.0 eq) with cooling in an ice bath.

  • Add the oxidizing agent (e.g., arsenic pentoxide, 0.5 eq) to the mixture.

  • Heat the mixture to approximately 100°C using an oil bath.

  • Add glycerol (3.0 eq) dropwise from the dropping funnel at a rate that maintains the reaction temperature between 130-140°C. The reaction is vigorous.

  • After the addition is complete, maintain the heating at 140°C for an additional 3 hours.

  • Allow the mixture to cool to room temperature, then carefully pour it onto a large volume of crushed ice.

  • Neutralize the acidic solution by the slow addition of a concentrated NaOH solution, ensuring the temperature is controlled with an ice bath. The product may precipitate.

  • Extract the aqueous mixture thoroughly with dichloromethane (3 x volumes).

  • Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • The crude product, a mixture of 5- and 7-substituted regioisomers, is purified and separated by flash column chromatography on silica gel.

ParameterConditionRationale
Acid Catalyst Conc. H₂SO₄Promotes dehydration of glycerol and catalyzes the cyclization step.[6]
Dehydrating Agent Conc. H₂SO₄Converts glycerol to the reactive electrophile, acrolein.[7]
Oxidizing Agent As₂O₅ / NitrobenzeneAromatizes the dihydroquinoline intermediate to the final quinoline product.[6]
Temperature 130-140°CRequired to drive the dehydration and cyclization steps, but must be controlled.
Workup Neutralization & ExtractionIsolates the basic quinoline products from the acidic reaction medium.

Part 3: Further Applications and Future Directions

While the Skraup-Doebner-von Miller synthesis provides a direct path to quinolines, the unique functionalities of 3-[(4-Fluorophenyl)ethynyl]aniline open avenues for other complex heterocyclic syntheses, particularly through multicomponent reactions (MCRs).

Exploration of Multicomponent Reactions

MCRs offer significant advantages in terms of efficiency and molecular diversity by combining three or more reactants in a single pot to form a complex product.[8] The aniline and alkyne groups of the precursor can serve as two key components in such reactions.

Conceptual Pathway: Aza-Diels-Alder/Cyclization Cascade

  • Imine Formation: The aniline can readily condense with an aldehyde to form an imine in situ.

  • Activation & Annulation: In the presence of a Lewis acid or transition metal catalyst, the alkyne could be activated towards nucleophilic attack, or the imine could participate as a dienophile or azadiene component in a cycloaddition with a suitable partner.

  • Cascade to Heterocycles: A carefully designed MCR could potentially lead to the synthesis of dihydropyridines, pyridines, or other complex fused systems in a highly convergent manner.

This area represents a fertile ground for methodological development, where 3-[(4-Fluorophenyl)ethynyl]aniline can serve as a powerful tool for the discovery of novel, fluorinated heterocyclic scaffolds with potential applications in drug discovery and materials science.

References

  • Royal Society of Chemistry. (2023). A gold-catalyzed cyclization/nucleophilic addition reaction of o -alkynylanilines with ynamides: stereoselective synthesis of 3-vinylindoles. Organic Chemistry Frontiers.
  • (n.d.). cyclization of alkynes under metal-free conditions: synthesis of indoles.
  • Larock, R. C., & Yue, D. (2004). Synthesis of 3-Iodoindoles by Electrophilic Cyclization of N,N-Dialkyl-2-(1-alkynyl)anilines. Organic Letters, 6(7), 1167-1170. [Link]

  • Sakai, N., et al. (2012). Copper-Catalyzed [5 + 1] Annulation of 2-Ethynylanilines with an N,O-Acetal. Organic Letters, 14(3), 836-839. [Link]

  • Mphahlele, M. J., & Maluleka, M. M. (2014). Molecular Iodine-Mediated Cyclization of Tethered Heteroatom-Containing Alkenyl or Alkynyl Systems. Molecules, 19(6), 7770-7801. [Link]

  • Gorodetsky, B., & Toste, F. D. (2015). Gold(I)-Catalyzed Activation of Alkynes for the Construction of Molecular Complexity. Chemical Reviews, 115(17), 9455-9515. [Link]

  • Sakai, N., et al. (2008). Indium-Catalyzed Cyclization of 2-Ethynylanilines. The Journal of Organic Chemistry, 73(11), 4160-4165. [Link]

  • Liu, J., Xie, X., & Liu, Y. (2013). Silver-catalyzed cascade cyclization–stannylation of o-alkynylaniline derivatives with 2-tributylstannylfuran: an efficient synthesis of (3-indolyl)stannanes. Organic & Biomolecular Chemistry, 11(46), 8146-8152. [Link]

  • Jiménez-Núñez, E., & Echavarren, A. M. (2011). Recent advances in the gold-catalyzed additions to C–C multiple bonds. Beilstein Journal of Organic Chemistry, 7, 878-900. [Link]

  • Candeias, S., et al. (2021). Synthesis of 2-Substitued Indoles via Pd-Catalysed Cyclization in an Aqueous Micellar Medium. Molecules, 26(13), 3918. [Link]

  • Yue, D., & Larock, R. C. (2004). Synthesis of 3-iodoindoles by electrophilic cyclization of N,N-dialkyl-2-(1-alkynyl)anilines. Organic Letters, 6(7), 1037-1040. [Link]

  • (n.d.). Synthesis of indolin‐3‐one from o‐ethynyl anilines. [Link]

  • Minami, H., et al. (2023). Iodine-Catalyzed Cyclization-Allylation of N-Allyl-2-alkynylanilines via Iodocyclization-Rearrangement. Chemistry Letters, 52(5), 350-353. [Link]

  • Kumar, A., & Kumar, V. (2021). Synthesis of Indoles via Intermolecular and Intramolecular Cyclization by Using Palladium-Based Catalysts. Catalysts, 11(9), 1025. [Link]

  • Ledermann, N., Moubsit, A.-E., & Müller, T. J. J. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. Beilstein Journal of Organic Chemistry, 19, 1379-1385. [Link]

  • Ma, L., et al. (2022). Recent Advances in Gold(I)-Catalyzed Approaches to Three-Type Small-Molecule Scaffolds via Arylalkyne Activation. Molecules, 27(24), 8963. [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. [Link]

  • Singh, V. K., et al. (2024). Recent advances in the synthesis of fluorinated heterocycles and a review of recent FDA-approved fluorinated drugs. Organic & Biomolecular Chemistry, 22(3), 426-471. [Link]

  • Ledermann, N., Moubsit, A.-E., & Müller, T. J. J. (2023). Consecutive four-component synthesis of trisubstituted 3-iodoindoles by an alkynylation–cyclization–iodination–alkylation sequence. [Link]

  • Jing, Z., et al. (2024). Synthesis of indole derivatives from the S3•−-mediated intramolecular cyclization of o-alkynylanilines. Phosphorus, Sulfur, and Silicon and the Related Elements, 1-7. [Link]

  • Moganeradj, K., & Taha, M. (2018). Quinoline Heterocycles: Synthesis and Bioactivity. IntechOpen. [Link]

  • Thakur, G. S., Gupta, A. K., & Jain, S. K. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • Sieroń, L., & Młostoń, G. (2022). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. International Journal of Molecular Sciences, 23(20), 12519. [Link]

  • Chen, Y., et al. (2010). Synthesis of 3-(quinolin-2-yl)- and 3,6-bis(quinolin-2-yl)-9H-carbazoles. Beilstein Journal of Organic Chemistry, 6, 986-991. [Link]

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Sources

Application Note: Step-by-Step Purification of 3-[(4-Fluorophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule Classification: Functionalized Aniline / Internal Alkyne Primary Application: Pharmaceutical intermediate (e.g., kinase inhibitor scaffolds)

Introduction & Chemical Context

The synthesis of 3-[(4-Fluorophenyl)ethynyl]aniline is typically achieved via a Pd/Cu-catalyzed Sonogashira cross-coupling between 3-ethynylaniline and 1-fluoro-4-iodobenzene (or their inverse halide/alkyne counterparts) . While the coupling is highly robust, the resulting crude reaction mixture presents a complex purification challenge.

A standard crude mixture contains:

  • The Target: 3-[(4-Fluorophenyl)ethynyl]aniline.

  • Inorganic Waste: Insoluble Palladium (Pd) and Copper (Cu) catalyst residues.

  • Organic Impurities: Unreacted starting materials, triphenylphosphine oxide ( OPPh3​ ) from ligand degradation, and highly lipophilic homocoupled diyne byproducts (e.g., 1,4-bis(4-fluorophenyl)buta-1,3-diyne) .

Attempting to purify this mixture directly via silica gel chromatography often leads to smeared bands and co-elution, particularly between the target alkyne and OPPh3​ . As a Senior Application Scientist, I recommend a logic-driven orthogonal approach: leveraging the intrinsic acid-base chemistry of the aniline moiety to strip away 90% of the impurity mass before a single drop of solvent touches a chromatography column.

Core Purification Strategy: The Causality of the Workflow

The purification workflow is designed as a self-validating system based on the physicochemical properties of the target molecule.

  • Phase-Transfer via Protonation: The primary amine on the target molecule has a pKa​ of approximately 4.6. By treating the crude organic mixture with 1.0 M HCl, we force the target to protonate into a highly water-soluble anilinium chloride salt.

  • Orthogonal Separation: Because the homocoupled diynes, unreacted fluorophenyl halides, and phosphine ligands lack basic functional groups, they remain trapped in the organic phase. This allows us to discard the bulk of the reaction impurities in a single separatory funnel step.

  • Free-Base Regeneration: Adjusting the aqueous phase to pH > 10 with NaOH deprotonates the anilinium species back into the lipophilic free base, which is cleanly back-extracted into a fresh organic solvent.

  • Polishing: A final, short silica gel column is used solely to remove trace isomeric impurities or degradation products, followed by recrystallization for >99% purity.

PurificationWorkflow Start Crude Reaction Mixture (Target + Impurities) Filtration 1. Celite Filtration (Removes Pd/Cu Salts) Start->Filtration AcidExt 2. Acid Extraction (1M HCl) (Target in Aq. Phase) Filtration->AcidExt BaseExt 3. Basification (NaOH) (Target in Org. Phase) AcidExt->BaseExt Silica 4. Silica Chromatography (Removes Trace Organics) BaseExt->Silica Pure Pure Target Compound (>99% Purity) Silica->Pure

Workflow for the orthogonal purification of 3-[(4-Fluorophenyl)ethynyl]aniline.

Data Presentation: Quantitative Summaries

Table 1: Impurity Profile and Separation Logic
Impurity TypeSourcePhysicochemical PropertyPrimary Removal Step
Pd(0) / Cu(I) Salts Coupling CatalystsInsoluble in organic solventsCelite Filtration
Homocoupled Diyne Alkyne dimerizationHighly lipophilic, neutralAcid Extraction (Discarded Org. Phase)
Triphenylphosphine Oxide Ligand oxidationPolar, neutralAcid Extraction (Discarded Org. Phase)
Unreacted Halide Incomplete reactionLipophilic, neutralAcid Extraction (Discarded Org. Phase)
Isomeric Anilines Starting material impuritiesBasic amineSilica Gel Chromatography
Table 2: Chromatographic & QC Parameters
ParameterSpecification / ValueCausality / Rationale
Stationary Phase Silica Gel (230-400 mesh)Optimal resolution for small-molecule aromatics.
Mobile Phase Hexane / EtOAc (85:15 v/v)Balances polarity to elute the target while retaining highly polar trace degradation products.
TLC Visualization UV (254 nm), Ninhydrin stainHighly conjugated system (UV active); primary amine reacts with Ninhydrin to form a distinct colored spot.
Target Rf​ ~0.30 - 0.35Ideal retention factor for maximizing column theoretical plates and separation efficiency.

Step-by-Step Experimental Protocols

Phase 1: Reaction Quench and Catalyst Removal
  • Dilution: Upon completion of the Sonogashira coupling , dilute the crude reaction mixture (typically in DMF, THF, or a green solvent like HEP) with Ethyl Acetate (EtOAc) (approx. 10 mL per 1 mmol of theoretical yield).

  • Filtration: Prepare a fritted glass funnel with a 2-inch pad of Celite. Wet the pad with EtOAc.

  • Elution: Filter the diluted reaction mixture through the Celite pad under vacuum. Wash the pad with an additional 20 mL of EtOAc.

    • Causality: This step quantitatively removes the finely dispersed, insoluble palladium black and copper iodide salts that would otherwise cause severe emulsions during liquid-liquid extraction.

Phase 2: Acid-Base Extraction (The Critical Step)
  • First Extraction (Acidic): Transfer the EtOAc filtrate to a separatory funnel. Add 1.0 M aqueous HCl (3 × 50 mL). Shake vigorously and vent.

    • Causality: The acidic aqueous environment protonates the basic primary amine of the target, converting it into a highly water-soluble anilinium chloride salt.

  • Phase Separation: Collect the lower aqueous layers. Discard the upper organic layer.

    • Validation Checkpoint: Spot the aqueous layer on a TLC plate, basify the spot directly on the silica with a drop of NH4​OH , and elute. A strong UV-active spot at the target Rf​ confirms the product has successfully partitioned into the aqueous phase.

  • Organic Wash: Wash the combined acidic aqueous layers with fresh EtOAc (1 × 50 mL) to remove any trace OPPh3​ that may have carried over. Discard this organic wash.

  • Basification: Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath (0–5 °C). Slowly add 2.0 M NaOH dropwise with stirring until the pH reaches 10–11 (verify with pH paper).

    • Causality: The strong base deprotonates the anilinium salt, regenerating the neutral 3-[(4-Fluorophenyl)ethynyl]aniline, which will crash out as a cloudy suspension or oil.

  • Second Extraction (Basic): Transfer back to a separatory funnel and extract with Dichloromethane (DCM) or EtOAc (3 × 50 mL).

  • Drying: Combine the organic layers, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure to yield the semi-pure product.

Phase 3: Silica Gel Chromatography (Polishing)
  • Column Preparation: Pack a glass column with silica gel (230-400 mesh) using a slurry of Hexane.

  • Loading: Dry-load the semi-pure product onto a small amount of silica gel, or load it as a concentrated solution in DCM.

  • Elution: Elute using an isocratic or shallow gradient of Hexane/EtOAc (starting at 90:10, moving to 85:15).

    • Validation Checkpoint: Collect fractions and monitor via TLC (UV 254 nm). The target compound will elute cleanly at Rf​ ~0.30–0.35. Because the bulk of the impurities were removed in Phase 2, the column can be run quickly with a high loading capacity.

  • Concentration: Pool the pure fractions and evaporate the solvent to yield an off-white to pale yellow solid.

Phase 4: Recrystallization (Final Polish)
  • Dissolution: Dissolve the solid in a minimum amount of boiling absolute ethanol (or a Hexane/DCM mixture).

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer to a 4 °C refrigerator for 4 hours.

    • Causality: Slow cooling allows for the formation of highly ordered crystal lattices, excluding trace isomeric impurities that may have co-eluted during chromatography.

  • Isolation: Collect the crystals via vacuum filtration, wash with ice-cold hexane, and dry under high vacuum to afford analytically pure 3-[(4-Fluorophenyl)ethynyl]aniline (>99% purity by HPLC).

References

  • Caporale, A., Tartaggia, S., Castellin, A., & De Lucchi, O. (2014). "Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions." Beilstein Journal of Organic Chemistry, 10, 384-393. URL:[Link]

  • Palladino, C., Fantoni, T., Ferrazzano, L., Tolomelli, A., & Cabri, W. (2020). "Fast Heck–Cassar–Sonogashira (HCS) Reactions in Green Solvents." Organic Letters, 22(10), 3879–3883. URL:[Link]

Application Note: Advanced Analytical Techniques for Monitoring Reactions Involving 3-[(4-Fluorophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

In modern drug development and materials science, rigid, bifunctional scaffolds are highly sought after for constructing targeted pharmacophores. 3-[(4-Fluorophenyl)ethynyl]aniline is a premier example of such a scaffold. It features a reactive primary aniline moiety—primed for amidation, sulfonylation, or Buchwald-Hartwig cross-coupling—bridged via a rigid ethynyl linker to a 4-fluorophenyl group.

Monitoring the derivatization of this molecule presents unique analytical opportunities. Because anilines are inherently less nucleophilic than aliphatic amines due to the delocalization of the nitrogen lone pair into the aromatic ring, reactions often require careful optimization and real-time tracking[1]. This application note details a comprehensive, self-validating analytical strategy utilizing 19 F NMR, LC-MS, and HPLC-UV to monitor these transformations with absolute precision.

The Analytical Triad: Causality Behind Method Selection

To establish a robust tracking system, it is critical to understand why specific analytical techniques are chosen and how they exploit the molecule's structural features.

A. 19 F NMR Spectroscopy: The "Background-Free" Tracker

The fluorine atom acts as an endogenous "spy" nucleus. Because the primary amine is positioned meta to the ethynyl linker, direct resonance communication with the alkyne is restricted. However, converting the electron-donating −NH2​ group into an electron-withdrawing amide alters the inductive dipole of the aniline ring. This electronic perturbation is transmitted across the highly polarizable alkyne bridge to the 4-fluorophenyl ring. This results in a subtle but highly reproducible shift (typically Δδ 0.5–2.0 ppm) in the 19 F NMR spectrum[2]. Because most biological buffers, solvents, and coupling reagents lack fluorine, this technique provides a completely background-free window for real-time, quantitative monitoring[3].

B. LC-MS (ESI+): The Mass-Specific Quantifier

The basicity of the primary aniline ensures rapid protonation in acidic mobile phases (e.g., 0.1% formic acid), yielding a strong [M+H]+ signal at m/z≈212.1 . As the reaction progresses, tracking the exact mass shift from the starting material to the product provides definitive confirmation of covalent modification, separating the target analyte from transient reaction intermediates[1].

C. HPLC-UV: The Conjugation Monitor

The extended π -conjugation across the aniline, alkyne, and fluorophenyl rings provides a strong, distinct UV chromophore ( λmax​≈280−300 nm). This allows for routine, high-throughput quantitative tracking using standard diode-array detectors.

Experimental Workflow & Decision Trees

The following diagrams illustrate the logical progression of reaction monitoring and the analytical decision-making process.

Workflow SM 3-[(4-Fluorophenyl)ethynyl]aniline + Carboxylic Acid Reagents Add HATU & DIPEA in DMF (0°C to RT) SM->Reagents Reaction Reaction Mixture (Amide Formation) Reagents->Reaction Quench Quench Aliquot (MeCN/H2O) Reaction->Quench Timepoints (t=0, 1h, 2h) Analysis LC-MS / 19F NMR Quantitation Quench->Analysis

Reaction workflow and analytical sampling for amide coupling.

DecisionTree Start Select Analytical Method for Reaction Monitoring Q1 Need real-time, continuous monitoring without physical sampling? Start->Q1 Q2 Need exact mass & impurity identification? Q1->Q2 No NMR In-Situ 19F NMR (Background-free, tracks electronic shifts) Q1->NMR Yes LCMS LC-MS (ESI+) (High sensitivity, confirms molecular weight) Q2->LCMS Yes HPLC HPLC-UV (Routine quantitative tracking) Q2->HPLC No

Analytical decision tree for 3-[(4-Fluorophenyl)ethynyl]aniline reactions.

Step-by-Step Analytical Protocols

Protocol A: Self-Validating LC-MS Reaction Tracking

To ensure the LC-MS protocol is a self-validating system, a baseline sample ( T=0 ) must be injected prior to the addition of the coupling reagent. This establishes the exact retention time and ionization efficiency of the unreacted starting material, ensuring that subsequent signal reduction is due to chemical conversion rather than instrument drift.

Step-by-Step Methodology:

  • Baseline Establishment ( T=0 ): Dissolve 3-[(4-Fluorophenyl)ethynyl]aniline and the target carboxylic acid in anhydrous DMF (0.1 M). Remove a 5 μ L aliquot, dilute into 995 μ L of Quench Solution (50:50 MeCN:H 2​ O + 0.1% Formic Acid), and inject into the LC-MS.

  • Reaction Initiation: Add HATU (1.1 eq) and DIPEA (2.0 eq) to the reaction vessel at 0°C. Causality Note: HATU generates a highly reactive 7-azabenzotriazole active ester, overcoming the poor nucleophilicity of the aniline[1].

  • Timepoint Sampling: At t=15,30,60, and 120 minutes, withdraw 5 μ L aliquots and immediately dilute into the Quench Solution. The acidic quench protonates the DIPEA and destroys unreacted active esters, instantly freezing the reaction state.

  • Chromatographic Conditions:

    • Column: C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 μ m).

    • Mobile Phase: A = Water (0.1% FA), B = Acetonitrile (0.1% FA). Gradient: 5% B to 95% B over 3 minutes.

  • Data Analysis: Normalize the Area Under the Curve (AUC) of the m/z 212.1 peak at each timepoint against the T=0 baseline to calculate exact conversion percentages.

Protocol B: In-Situ 19 F NMR Monitoring

This protocol leverages the isolated nature of the 19 F nucleus to monitor the reaction continuously without withdrawing physical aliquots[3].

Step-by-Step Methodology:

  • Sample Preparation: Prepare the reaction mixture (0.05 M) directly in an NMR tube using DMF- d7​ as the solvent. Add a sealed capillary containing a trace amount of fluorobenzene ( δ -113.15 ppm) as an internal reference standard.

  • Instrument Setup: Tune the NMR probe to the 19 F frequency (e.g., 376 MHz on a 400 MHz console). Lock the spectrometer to the deuterium signal of DMF- d7​ .

  • Acquisition Parameters: Set up a pseudo-2D kinetic array. Acquire 16 scans per increment with a relaxation delay ( D1 ) of 2.0 seconds (ensuring full relaxation of the fluorine nuclei for accurate integration).

  • Reaction Initiation: Inject the coupling reagents directly into the NMR tube, invert twice to mix, and immediately insert the tube into the spectrometer.

  • Interpretation: Monitor the disappearance of the starting material multiplet (approx. -111.0 to -114.0 ppm depending on exact solvent effects) and the emergence of the product peak (shifted downfield by ~0.5–2.0 ppm)[2].

Data Presentation & Expected Signatures

The following tables summarize the quantitative metrics and expected analytical signatures used to validate the reaction progress.

Table 1: Comparison of Analytical Techniques for 3-[(4-Fluorophenyl)ethynyl]aniline

Analytical TechniquePrimary Analyte Feature ExploitedSensitivity LimitReal-Time CapabilityKey Advantage
19 F NMR Fluorophenyl inductive shift~1 mMYes (In-Situ)100% Background-free; tracks electronic changes directly.
LC-MS (ESI+) Aniline basicity (Protonation)~10 nMNo (Requires sampling)Confirms exact molecular weight and identifies side-products.
HPLC-UV Extended π -conjugation~1 μ MNo (Requires sampling)Robust, highly reproducible quantitative tracking.

Table 2: Expected Analytical Signatures (Example: Amide Coupling with Benzoic Acid)

Compound StateLC-MS ( [M+H]+ ) 19 F NMR Shift ( δ , ppm)*UV λmax​ (nm)
Starting Material 212.1 m/z Base Reference (e.g., -112.5)~285 nm
Benzamide Product 316.1 m/z Downfield Shift ( Δδ≈ +1.2)~305 nm (Extended conjugation)

*Note: Exact 19 F shifts are highly solvent-dependent. Values represent relative shifts in polar aprotic media.

References

  • [1] Title: 3-(1,2,2-Trichlorovinyl)aniline hydrochloride | Analytical Techniques for Reaction Monitoring. Source: Benchchem. URL:

  • [3] Title: Detection of β-d-glucuronidase activity in environmental samples using 4-fluorophenyl β-d-glucuronide and 19F NMR. Source: Analytical Methods (RSC Publishing). URL:

  • [2] Title: A Reactive and Specific Sensor for Activity-Based 19F-MRI Sensing of Zn2+. Source: PubMed Central (PMC). URL:

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting the Synthesis of 3-[(4-Fluorophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for cross-coupling methodologies. The synthesis of 3-[(4-Fluorophenyl)ethynyl]aniline via the Sonogashira reaction—typically coupling 3-ethynylaniline with 1-fluoro-4-iodobenzene—is a foundational transformation in drug discovery and materials science[1]. However, the delicate interplay between the palladium and copper catalytic cycles makes this reaction highly susceptible to side-product formation.

This guide provides researchers with mechanistic insights, quantitative optimization strategies, and self-validating protocols to diagnose and eliminate common impurities.

Part 1: Diagnostic FAQ – Identifying and Resolving Side Products

Q1: My TLC shows a highly non-polar, UV-active spot that is rapidly consuming my 3-ethynylaniline starting material. What is this, and how do I prevent it? A1: You are observing the Glaser–Hay homocoupling product (1,4-bis(3-aminophenyl)buta-1,3-diyne).

  • The Causality: In standard Sonogashira reactions, the Cu(I) co-catalyst facilitates the formation of a highly reactive copper acetylide intermediate. If even trace amounts of oxygen are present in the system, it oxidizes the copper(I) species, triggering homolytic cleavage and the subsequent dimerization of alkynyl radicals into a symmetrical 1,3-diyne[2].

  • The Resolution: The most critical factor is the rigorous exclusion of oxygen[3]. Ensure your reaction is set up using Schlenk line techniques with thoroughly degassed solvents (via Freeze-Pump-Thaw). If homocoupling persists, running the reaction under a dilute hydrogen atmosphere (e.g., 2% H₂ in Ar) has been shown to drastically diminish the dimerization pathway[4]. Alternatively, transition to a copper-free Sonogashira protocol [5].

Q2: I am observing significant dehalogenation of 1-fluoro-4-iodobenzene into fluorobenzene. Why does this happen instead of cross-coupling? A2: Hydrodehalogenation is a competing pathway driven by the palladium catalytic cycle when transmetalation is delayed.

  • The Causality: After the oxidative addition of 1-fluoro-4-iodobenzene to the Pd(0) catalyst, the resulting Pd(II)-aryl intermediate waits for transmetalation with the copper acetylide. If the alkyne concentration is too low, the Pd(II) complex can undergo β -hydride elimination. Aliphatic amine bases (like triethylamine) often act as unintended hydride donors in this scenario, reducing the aryl halide to an arene.

  • The Resolution: Utilize a syringe pump to slowly add the alkyne, maintaining a steady concentration for transmetalation without overwhelming the system (which risks homocoupling). Switching the base from triethylamine to a non-enolizable amine like diisopropylamine (DIPA), or using inorganic bases (e.g., Cs₂CO₃), effectively suppresses this hydride transfer.

Q3: My target product co-elutes with a persistent, broad UV-active impurity during silica gel chromatography. How do I remove it? A3: You are likely dealing with triphenylphosphine oxide (OPPh₃) , a byproduct of the oxidation of the Pd(PPh₃)₄ or PdCl₂(PPh₃)₂ ligands.

  • The Causality: Phosphine ligands are highly susceptible to oxidation by adventitious air during the reaction or aqueous workup. OPPh₃ has a broad elution profile on silica that frequently overlaps with functionalized diarylalkynes.

  • The Resolution: Wash the crude organic extract with a 10% aqueous zinc chloride (ZnCl₂) solution before chromatography. ZnCl₂ forms a highly polar coordination complex with OPPh₃ that remains trapped in the aqueous phase. For future syntheses, consider switching to water-soluble ligands like tppts (3,3',3''-phosphinidynetris(benzenesulfonic acid)) which can be washed away easily[6].

Part 2: Mechanistic & Troubleshooting Visualizations

Mechanism Alkyne 3-Ethynylaniline + CuI CuAc Copper(I) Acetylide Intermediate Alkyne->CuAc Base (Et3N) -HI O2 Trace Oxygen (O2) CuAc->O2 Oxidation Pd Pd(II)-Aryl Complex (from 1-Fluoro-4-iodobenzene) CuAc->Pd Transmetalation Glaser Glaser Homocoupling 1,4-bis(3-aminophenyl)buta-1,3-diyne O2->Glaser Dimerization Target Sonogashira Target 3-[(4-Fluorophenyl)ethynyl]aniline Pd->Target Reductive Elimination

Mechanistic divergence of the copper acetylide intermediate leading to cross-coupling or homocoupling.

Workflow Start Impure Product Detected Check1 Non-polar dimer on TLC? Start->Check1 Fix1 Degas solvents Reduce CuI <2 mol% Check1->Fix1 Yes (Glaser) Check2 UV-active streak co-eluting? Check1->Check2 No Fix2 Wash with 10% ZnCl2 to remove OPPh3 Check2->Fix2 Yes (Ligand Ox)

Decision tree for identifying and resolving common impurities in Sonogashira couplings.

Part 3: Quantitative Data & Reaction Optimization

The table below summarizes the causal relationship between reaction conditions and the distribution of the target molecule versus common side products.

Reaction ConditionsCatalyst SystemAtmosphereTarget Yield (%)Glaser Homocoupling (%)Hydrodehalogenation (%)
Standard Sonogashira PdCl₂(PPh₃)₂ / CuI (10 mol%)Ambient Air35%45% 5%
Degassed Standard PdCl₂(PPh₃)₂ / CuI (2 mol%)Argon78%12%4%
Dilute H₂ Method [4]PdCl₂(PPh₃)₂ / CuI (2 mol%)2% H₂ in Argon89%<2% 3%
Copper-Free [5]Pd(OAc)₂ / tpptsArgon92% 0% 2%

Part 4: Self-Validating Experimental Protocol

To completely bypass the Glaser homocoupling pathway, researchers should utilize a Copper-Free Sonogashira Protocol . The following methodology incorporates built-in validation checkpoints to ensure system integrity.

Copper-Free Synthesis of 3-[(4-Fluorophenyl)ethynyl]aniline

Reagents Required:

  • 3-Ethynylaniline (1.0 equiv, 10 mmol)

  • 1-Fluoro-4-iodobenzene (1.05 equiv, 10.5 mmol)

  • PdCl₂(PPh₃)₂ (0.05 equiv, 5 mol%)

  • Piperidine (Solvent and Base, 0.2 M)

Step-by-Step Methodology:

  • Preparation of the Schlenk Flask: Flame-dry a 50 mL Schlenk flask under vacuum.

    • Validation Checkpoint: The vacuum gauge must read <0.1 mbar before backfilling with Argon. Repeat the vacuum/Argon cycle three times.

  • Reagent Loading: Under a positive flow of Argon, add PdCl₂(PPh₃)₂ (350 mg, 0.5 mmol) and 1-fluoro-4-iodobenzene (1.2 mL, 10.5 mmol) to the flask.

  • Solvent Addition and Degassing: Add 50 mL of anhydrous piperidine. Perform three cycles of Freeze-Pump-Thaw degassing.

    • Validation Checkpoint: During the final thaw cycle under static vacuum, no gas bubbles should evolve from the liquid. If bubbling occurs, repeat the cycle.

  • Alkyne Addition: Inject 3-ethynylaniline (1.13 mL, 10 mmol) dropwise via a gas-tight syringe over 10 minutes.

    • Causality Note: Slow addition prevents a localized high concentration of the alkyne, mitigating any residual risk of side reactions and ensuring smooth transmetalation.

  • Reaction Execution: Heat the mixture to 60 °C and stir for 4 hours.

    • Validation Checkpoint: Monitor via TLC (10% EtOAc/Hexanes). The reaction is complete when the alkyne spot (R_f ~0.4) disappears, and a bright blue fluorescent spot appears at R_f ~0.6 under 254 nm UV light. If the solution turns deep black rapidly, it indicates palladium precipitation (Pd black) due to ligand degradation.

  • Workup: Cool to room temperature, dilute with 100 mL diethyl ether, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with 10% aqueous ZnCl₂ (3 × 50 mL) to extract oxidized phosphine ligands, followed by brine (50 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography to yield the pure 3-[(4-Fluorophenyl)ethynyl]aniline.

References
  • BenchChem. minimizing homocoupling side products in Sonogashira reactions - Benchchem.
  • Royal Society of Chemistry. Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1 - Books.
  • Wikipedia. Sonogashira coupling - Wikipedia.
  • Organic Letters. Sonogashira Coupling Reaction with Diminished Homocoupling.
  • BenchChem. Synthesis of 3-Ethynylaniline via Sonogashira Coupling: Application Notes and Protocols.
  • Royal Society of Chemistry. Sonogashira cross-coupling reaction with 4-[18F]fluoroiodobenzene for 18F-labelling of peptides.

Sources

Technical Support Center: Troubleshooting Solubility Challenges for 3-[(4-Fluorophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the poor solubility of rigid, highly conjugated intermediates. 3-[(4-Fluorophenyl)ethynyl]aniline is a classic example of a "brick dust" molecule—a compound that stubbornly resists dissolution in standard organic solvents.

This guide is designed to move beyond simple trial-and-error. By understanding the thermodynamic and kinetic barriers to solvation, we can engineer specific, self-validating protocols to force this molecule into the solution phase or bypass the need for solvents entirely.

Root Cause Analysis: The Causality of Insolubility

To solve the solubility issue, we must first understand the molecular forces keeping the compound in its crystalline state[1]. The insolubility of 3-[(4-Fluorophenyl)ethynyl]aniline is driven by three compounding structural factors:

  • Rigid Planarity ( π−π Stacking): The sp -hybridized ethynyl (alkyne) linker enforces a linear, highly rigid geometry between the aniline and 4-fluorophenyl rings. This planarity allows adjacent molecules to pack tightly, maximizing intermolecular π−π stacking interactions.

  • Hydrogen Bonding Network: The primary amine (-NH 2​ ) acts as both a strong hydrogen bond donor and acceptor. In the solid state, these intermolecular hydrogen bonds significantly increase the crystal lattice energy.

  • High Lipophilicity: The addition of the fluorine atom enhances the overall hydrophobicity of the molecule, making it highly antagonistic to aqueous or highly polar protic media without chemical modification.

Because the crystal lattice energy is exceptionally high, the thermodynamic penalty for a solvent to break these intermolecular bonds is rarely overcome by standard non-polar or weakly polar solvents[2].

Quantitative Data: Solvent Profiling

Before attempting complex interventions, it is critical to select the correct base solvent. The table below summarizes the expected solubility profile of 3-[(4-Fluorophenyl)ethynyl]aniline across various solvent classes based on dielectric constants ( ε ) and solvation mechanics.

Solvent ClassExample SolventsDielectric Constant ( ε )Expected SolubilityMechanistic Rationale
Non-Polar Hexane, Toluene1.8 – 2.4Very Poor Cannot disrupt strong H-bonding or π−π stacking.
Weakly Polar Aprotic DCM, THF, EtOAc4.8 – 8.9Poor to Moderate Mild dipole interactions; insufficient to overcome lattice energy at room temp.
Strongly Polar Aprotic DMF, DMSO, NMP36.7 – 46.7Good High polarity disrupts π -stacking; strong H-bond acceptors solvate the -NH 2​ group.
Polar Protic (Neutral) Methanol, Ethanol24.5 – 32.7Poor Competes for H-bonding but repelled by the lipophilic fluorophenyl moiety.
Acidic Aqueous/Protic 1M HCl (aq), TFA> 80Excellent Protonates the amine to an anilinium salt, fundamentally altering the molecule's polarity[1].

Troubleshooting FAQs

Q1: My Sonogashira coupling with this aniline is failing because it crashes out of the Triethylamine/THF mixture. What should I do? A: THF is often insufficiently polar to keep rigid diarylalkynes solvated once catalytic cycles begin. Switch to a co-solvent system. Adding 10-20% DMF or DMSO to your THF/TEA mixture will significantly increase the dielectric constant of the medium, disrupting the π -stacking that causes precipitation[1].

Q2: I need to perform an amide coupling using the aniline nitrogen as the nucleophile, but it won't dissolve in DCM. Can I use acid to dissolve it? A: No. While adding an acid (like TFA) will immediately dissolve the compound by forming an anilinium salt, it fundamentally deactivates the amine. A protonated amine lacks the lone pair necessary to act as a nucleophile. For amide couplings, you must rely on physical solubilization techniques: use a DCM/DMF (4:1) co-solvent system and apply gentle heating (40°C)[1].

Q3: What if the compound is completely intractable in all acceptable solvents for my specific cross-coupling reaction? A: When solvent-based thermodynamics fail, bypass the solvent entirely. Mechanochemistry, specifically high-temperature ball milling, has emerged as a highly effective method for the solid-state cross-coupling of insoluble aryl halides and rigid anilines[3]. By applying mechanical force, you overcome the lattice energy kinetically without relying on a solvent medium.

Experimental Protocols

Protocol A: Co-Solvent Solubilization for Nucleophilic Reactions

Use this protocol when the amine must remain unprotonated (e.g., Amide Couplings, Buchwald-Hartwig Aminations).

  • Weighing: Add the required mass of 3-[(4-Fluorophenyl)ethynyl]aniline to a dry reaction vial.

  • Primary Solvent: Add Dichloromethane (DCM) or Tetrahydrofuran (THF) to reach 80% of your target reaction volume. Vortex for 30 seconds. (The suspension will likely remain cloudy).

  • Co-Solvent Addition: Dropwise, add Dimethylformamide (DMF) up to 20% of the total volume. DMF acts as a powerful hydrogen-bond acceptor to solvate the amine[1].

  • Thermal Agitation: Heat the vial gently in a 40°C water bath while stirring at 500 rpm for 5 minutes.

  • Validation: Visually inspect the solution. It should be completely transparent. Proceed immediately with the addition of your coupling reagents (e.g., HATU, DIPEA).

Protocol B: Mechanochemical (Ball-Milling) Cross-Coupling

Use this protocol for transition-metal catalyzed couplings where the compound remains insoluble in all compatible liquid media[3].

  • Preparation: Ensure the stainless steel milling jar (1.5 mL) and grinding balls (5 mm diameter) are completely dry and purged with inert gas (Argon/N 2​ ).

  • Loading: Add 3-[(4-Fluorophenyl)ethynyl]aniline, your coupling partner (e.g., an aryl halide or boronic acid), the palladium catalyst (e.g., Pd(OAc) 2​ ), and the solid base (e.g., K 2​ CO 3​ ) directly into the jar.

  • Milling: Seal the jar and place it in a mixer mill (e.g., Retsch MM400).

  • Execution: Mill the mixture at a frequency of 30 Hz for 90 minutes. If the reaction requires elevated temperatures, utilize a temperature-controllable heat gun directed at the milling jar (maintaining ~120°C internal temperature)[3].

  • Extraction: Open the jar, extract the resulting paste-like solid with a highly polar solvent (like EtOAc or DMF) for purification via flash chromatography.

Mechanistic & Workflow Visualizations

G start Identify Reaction Requirements q1 Is the Aniline (-NH2) the Nucleophile? start->q1 yes_nuc YES (e.g., Amide Coupling) q1->yes_nuc no_nuc NO (e.g., Cross-Coupling) q1->no_nuc sol1 Use Co-Solvents (DCM/DMF) or Heat yes_nuc->sol1 q2 Can the reaction tolerate acidic pH? no_nuc->q2 sol2 Acid-Mediated Solubilization (HCl/TFA) q2->sol2 Yes sol3 Mechanochemistry (Ball Milling) q2->sol3 No

Caption: Workflow diagram for selecting a solubilization strategy based on reaction requirements.

Pathway crystal Crystalline State (High Lattice Energy Strong H-Bonding) acid Addition of Acid (H+ donor) crystal->acid protonation Protonation of Aniline (-NH3+ formation) acid->protonation disruption Disruption of H-Bonds & Pi-Stacking protonation->disruption solvated Solvated State (Anilinium Salt) disruption->solvated

Caption: Mechanistic pathway illustrating how acid addition disrupts the crystal lattice to achieve solvation.

References[1] BenchChem. "Technical Support Center: Overcoming Solubility Challenges with 2-Nitro-6-(pyridin-2-yl)aniline". BenchChem Technical Resources. Available at:https://benchchem.com[2] MilliporeSigma. "Improving solubility – a close look at available approaches". Sigma-Aldrich White Papers. Available at:https://sigmaaldrich.com[3] Seo, T., Toyoshima, N., Kubota, K., & Ito, H. "Tackling Solubility Issues in Organic Synthesis: Solid-State Cross-Coupling of Insoluble Aryl Halides". Journal of the American Chemical Society, 2021, 143(16), 6165-6175. Available at:https://pubs.acs.org/doi/10.1021/jacs.1c00906

Sources

Validation & Comparative

A Comparative Guide to Catalytic Systems for the Synthesis of 3-[(4-Fluorophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the efficient synthesis of key intermediates is paramount. The compound 3-[(4-Fluorophenyl)ethynyl]aniline is a critical building block, notably in the synthesis of kinase inhibitors like Erlotinib.[1][2] Its synthesis is most effectively achieved via the Sonogashira cross-coupling reaction, a powerful method for forming C(sp²)-C(sp) bonds.[3] The choice of catalyst for this transformation is not merely a procedural detail; it is a critical decision that dictates reaction efficiency, product purity, scalability, and overall cost.

This guide provides an in-depth comparative analysis of various catalytic systems for the Sonogashira coupling of a 3-amino-substituted aryl halide with a 4-fluoro-substituted terminal alkyne. We will move beyond simple protocols to explore the mechanistic rationale behind catalyst selection, present comparative performance data from relevant model reactions, and provide detailed, validated experimental procedures.

The Synthetic Challenge: Sonogashira Coupling

The target molecule is synthesized by coupling an aryl halide (e.g., 3-iodoaniline or 3-bromoaniline) with 1-ethynyl-4-fluorobenzene. The core of this reaction is the catalytic cycle, which is influenced by the choice of palladium source, ligands, the presence or absence of a copper co-catalyst, and the reaction conditions.[4]

The general reaction is as follows:

I. The Workhorse: Homogeneous Palladium/Copper Co-catalyzed Systems

The classical Sonogashira reaction employs a homogeneous system comprising a palladium(0) complex and a copper(I) salt co-catalyst, typically in the presence of an amine base.[5] This combination has been the cornerstone of C-C bond formation for decades due to its high reactivity and reliability under mild conditions.[4]

Catalyst Composition and Rationale
  • Palladium Catalyst : The most common precursors are bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂, and tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄.[6] PdCl₂(PPh₃)₂ is a Pd(II) species that is more stable to air and moisture, making it easier to handle.[6][7] It is reduced in situ by the amine or phosphine ligands to the active Pd(0) species required to initiate the catalytic cycle.[3] Pd(PPh₃)₄ is a pre-formed Pd(0) complex that can directly enter the catalytic cycle, often leading to high activity, but it is more sensitive to air and requires more careful handling.[8][9]

  • Copper(I) Co-catalyst : Typically copper(I) iodide (CuI), its primary role is to react with the terminal alkyne to form a copper(I) acetylide intermediate.[10] This species undergoes transmetalation with the palladium(II) complex much more rapidly than the alkyne itself, thereby accelerating the overall reaction rate and allowing for milder conditions (e.g., room temperature).[5]

  • Base : An amine base, such as triethylamine (Et₃N) or piperidine, is crucial. It serves to neutralize the hydrogen halide (HX) produced during the reaction and can also act as a solvent and a reducing agent for Pd(II) precursors.[11]

Catalytic Cycle (Palladium/Copper)

The mechanism involves two interconnected cycles. The palladium catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper co-catalyst activates the alkyne. The key transmetalation step involves the transfer of the acetylide group from copper to palladium, followed by reductive elimination to yield the product and regenerate the Pd(0) catalyst.

Caption: Catalytic cycle of the copper-cocatalyzed Sonogashira reaction.

II. The Refined Approach: Copper-Free Sonogashira Coupling

While effective, the use of copper is not without drawbacks. The primary side reaction is the copper-mediated oxidative homocoupling of the terminal alkyne, known as Glaser coupling, which forms undesired diynes.[12] This is particularly problematic in the presence of oxygen. To circumvent this, copper-free Sonogashira protocols have been developed.

Catalyst Composition and Rationale
  • Palladium Catalyst : The same palladium precursors can be used, but the choice of ligand becomes even more critical.

  • Ligands : In the absence of copper, the reaction often requires more forcing conditions (higher temperatures) or more sophisticated ligands. Bulky, electron-rich phosphine ligands (e.g., cataCXium A) or N-heterocyclic carbenes (NHCs) are often employed.[4][13] These ligands enhance the rate of oxidative addition and stabilize the catalytic species, compensating for the absence of the copper acetylide pathway.

  • Base : Stronger organic bases or inorganic bases like cesium carbonate (Cs₂CO₃) may be required to facilitate the deprotonation of the alkyne directly at the palladium center.[12][13]

Catalytic Cycle (Copper-Free)

In this variant, the terminal alkyne coordinates directly to the palladium(II) complex after oxidative addition. Deprotonation then occurs on the palladium center to form the key palladium acetylide intermediate, which subsequently undergoes reductive elimination.

Sonogashira_Cu_Free pd0 Pd(0)L₂ pd_ox Ar-Pd(II)-X(L₂) pd0->pd_ox Oxidative Addition (Ar-X) pi_complex [Ar-Pd(II)(L)(H-C≡CR)]⁺X⁻ (π-Alkyne Complex) pd_ox->pi_complex Alkyne Coordination (R-C≡CH) pd_acetylide Ar-Pd(II)-C≡CR(L) pi_complex->pd_acetylide Deprotonation (Base) pd_acetylide->pd0 Reductive Elimination product Ar-C≡CR pd_acetylide->product

Caption: Catalytic cycle of the copper-free Sonogashira reaction.

III. The Sustainable Frontier: Heterogeneous Palladium Catalysts

A significant drawback of homogeneous catalysts is the difficulty in separating the catalyst from the product, leading to potential product contamination with precious metals and preventing catalyst reuse.[14] Heterogeneous catalysts, where the palladium species is immobilized on a solid support, address these challenges directly, aligning with the principles of green chemistry.[15][16]

Catalyst Composition and Rationale
  • Support Materials : A wide variety of materials are used, including activated carbon (Pd/C), silica, polymers, and magnetic nanoparticles.[15][16] The support prevents the aggregation of palladium nanoparticles and allows for easy recovery via filtration or magnetic decantation.

  • Active Species : The active catalyst can be palladium nanoparticles (PdNPs) or, more recently, single-atom catalysts (SACs) where individual palladium atoms are anchored to the support.[7][14] SACs offer the ultimate in atom efficiency and can exhibit reactivity that bridges the gap between homogeneous and heterogeneous systems.[7][17]

  • Reaction Conditions : These systems can operate under both copper-co-catalyzed and copper-free conditions. The support material can sometimes influence the reaction, and conditions may need to be re-optimized. A key advantage is the potential for catalyst recycling over multiple runs, significantly improving process economics.[15][16]

Performance Comparison of Catalytic Systems

Direct comparative data for the synthesis of 3-[(4-Fluorophenyl)ethynyl]aniline across all catalyst types is not available in a single study. The following table summarizes representative performance data for the Sonogashira coupling of closely related substrates to provide a strong basis for comparison.

Catalyst SystemPalladium Catalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference(s)
Homogeneous (Cu-catalyzed) PdCl₂(PPh₃)₂ (2-5)CuI (1-5)Et₃NTHF/DMF25-802-2480-95[18]
Homogeneous (Cu-catalyzed) Pd(PPh₃)₄ (5)CuI (10)Et₃NDMF80-10012-3060-85[18]
Homogeneous (Cu-free) Pd(CH₃CN)₂Cl₂ (0.5)NoneCs₂CO₃2-MeTHFRT48~90[13]
Heterogeneous (Cu-free) Pd/C (0.25)NoneEt₃NH₂O/EtOH90-Good[16]
Heterogeneous (Cu-catalyzed) Pd₁@NC SAC (0.1)CuI (1)Et₃NToluene8024High[7][17]

Note: Yields are for model reactions such as the coupling of 3-iodoaniline with trimethylsilylacetylene or other aryl halides with terminal alkynes. Performance is highly dependent on specific substrates and optimization.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for conducting the synthesis using representative catalytic systems.

Protocol 1: Homogeneous Pd/Cu-Catalyzed Synthesis

This protocol utilizes the robust and widely used PdCl₂(PPh₃)₂/CuI system for the coupling of 3-iodoaniline with 1-ethynyl-4-fluorobenzene.

Workflow Diagram:

protocol_1 setup 1. Inert Atmosphere Setup (Flame-dry Schlenk flask, backfill with Argon) reagents 2. Add Solids (3-Iodoaniline, PdCl₂(PPh₃)₂, CuI) setup->reagents solvents 3. Add Degassed Solvents (Anhydrous THF and Triethylamine) reagents->solvents alkyne 4. Add Alkyne (1-Ethynyl-4-fluorobenzene, dropwise) solvents->alkyne reaction 5. Reaction (Stir at RT to 50°C, monitor by TLC) alkyne->reaction workup 6. Aqueous Workup (Dilute with EtOAc, filter through Celite, wash with H₂O/Brine) reaction->workup purify 7. Purification (Dry organic layer, concentrate, flash column chromatography) workup->purify

Caption: Experimental workflow for a standard homogeneous Sonogashira coupling.

Materials:

  • 3-Iodoaniline (1.0 eq)

  • 1-Ethynyl-4-fluorobenzene (1.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride, PdCl₂(PPh₃)₂ (0.02 eq)

  • Copper(I) iodide, CuI (0.04 eq)

  • Anhydrous Triethylamine (Et₃N) (3.0 eq)

  • Anhydrous & Degassed Tetrahydrofuran (THF)

  • Ethyl acetate (EtOAc), Water, Brine

  • Celite, Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon), add 3-iodoaniline, PdCl₂(PPh₃)₂, and CuI.

  • Solvent Addition: Evacuate and backfill the flask with argon three times. Add degassed anhydrous THF, followed by degassed anhydrous triethylamine. Stir the mixture for 10-15 minutes at room temperature.[18]

  • Alkyne Addition: Slowly add 1-ethynyl-4-fluorobenzene to the reaction mixture via syringe.

  • Reaction: Stir the mixture at room temperature or heat to 50°C. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting aryl iodide is consumed (typically 2-8 hours).

  • Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove catalyst residues and salts.[18]

  • Wash the combined organic filtrate with water and then with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield 3-[(4-Fluorophenyl)ethynyl]aniline.

Protocol 2: Copper-Free Homogeneous Synthesis

This protocol is adapted for conditions that avoid the use of a copper co-catalyst, which can be advantageous for minimizing alkyne homocoupling.

Materials:

  • 3-Bromoaniline (1.0 eq)

  • 1-Ethynyl-4-fluorobenzene (1.5 eq)

  • Palladium(II) Acetate, Pd(OAc)₂ (0.02 eq)

  • cataCXium A (phosphine ligand) (0.04 eq)

  • Cesium Carbonate, Cs₂CO₃ (2.0 eq)

  • Anhydrous & Degassed 2-Methyltetrahydrofuran (2-MeTHF)

Procedure:

  • Setup: In a flame-dried Schlenk flask under argon, combine Pd(OAc)₂, cataCXium A, and Cs₂CO₃.

  • Solvent and Reagent Addition: Add degassed 2-MeTHF. Add the 3-bromoaniline, followed by the 1-ethynyl-4-fluorobenzene.

  • Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC. Note that copper-free reactions may require longer reaction times (up to 48 hours) to reach completion.[13]

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and water.

  • Separate the organic layer. Wash the aqueous layer with ethyl acetate.

  • Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.

Conclusion and Catalyst Selection

The optimal catalytic system for the synthesis of 3-[(4-Fluorophenyl)ethynyl]aniline depends on the specific priorities of the researcher or process chemist.

  • For Reliability and Speed: The traditional homogeneous PdCl₂(PPh₃)₂/CuI system is a highly reliable and well-established choice, often providing high yields in a short timeframe under mild conditions. It is an excellent starting point for laboratory-scale synthesis.

  • For Purity and Avoidance of Side-Products: When alkyne homocoupling is a significant concern, or when simplifying purification is a priority, a copper-free system is the superior choice. This may require specialized ligands and potentially longer reaction times but can deliver a cleaner product profile.

  • For Sustainability and Scalability: For industrial applications or green chemistry initiatives, heterogeneous catalysts offer undeniable advantages. The ability to recover and reuse the expensive palladium catalyst significantly reduces cost and waste. While the initial catalyst development and optimization may be more intensive, the long-term benefits are substantial. Single-atom catalysts represent the cutting edge of this approach, promising maximum atom economy and unique reactivity.

By understanding the mechanistic underpinnings and comparative performance of these systems, scientists can make an informed decision to select the most appropriate catalyst, optimizing for yield, purity, cost, and environmental impact in the synthesis of this vital pharmaceutical intermediate.

References

  • Assessing the environmental benefit of palladium-based single-atom heterogeneous catalysts for Sonogashira coupling. (2022). Green Chemistry (RSC Publishing). [Link]
  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2018). MDPI. [Link]
  • Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. (2025). ResearchGate. [Link]
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ArODES - HES-SO. [Link]
  • Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. [Link]
  • Experimental Procedure - Sonogashira Coupling. (n.d.). Scribd. [Link]
  • Flow Chemistry: Sonogashira Coupling. (n.d.). Rsc.org. [Link]
  • Copper-free Sonogashira cross-coupling reactions: an overview. (n.d.). PMC. [Link]
  • Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019). Beilstein Journal of Organic Chemistry. [Link]
  • PREPARATION OF ERLOTINIB HYDROCHLORIDE. (n.d.). Vietnam Academy of Science and Technology. [Link]
  • Copper- and Amine-free Sonogashira Cross-Coupling in the Presence of Ligandless Pd-containing Catalyst. (2021). Chemical Engineering Transactions. [Link]
  • Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (n.d.). wipfgroup.[Link]
  • An improved convergent approach for synthesis of erlotinib, a tyrosine kinase inhibitor, via a ring closure reaction of phenyl benzamidine intermediate. (2025). ResearchGate. [Link]
  • Copper-free Sonogashira coupling reactions in the presence of the Pd(PPh3)4. (n.d.). ResearchGate. [Link]
  • Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? (2015). ResearchGate. [Link]
  • Modified Synthesis of Erlotinib Hydrochloride. (2012). Advanced Pharmaceutical Bulletin. [Link]
  • Synthesis and Antitumor Activity of Erlotinib Derivatives Linked With 1,2,3-Triazole. (n.d.). Frontiers. [Link]
  • Review: Methods of synthesis of erlotinib and its derivatives as tyrosine kinase inhibitor in 2020-2025. (2026). ResearchGate. [Link]
  • An Operationally Simple Sonogashira Reaction for an Undergraduate Organic Chemistry Laboratory Class. (n.d.). Pendidikan Kimia. [Link]
  • Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2023). ACS Publications. [Link]
  • Sonogashira Coupling of Aryl Halides Catalyzed by Palladium on Charcoal. (2025). ResearchGate. [Link]
  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020). MDPI. [Link]
  • Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ?. (2019). ResearchGate. [Link]

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Comparative Guide: Biological Activity of 3-[(4-Fluorophenyl)ethynyl]aniline Derivatives in Targeted Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug discovery pivots toward highly selective, mutation-resistant targeted therapies, the structural optimization of core pharmacophores is critical. 3-[(4-Fluorophenyl)ethynyl]aniline and its regioisomers serve as highly versatile, dual-purpose building blocks in modern medicinal chemistry. By extending the terminal alkyne of traditional ethynylanilines with a para-fluorinated phenyl ring, developers can dramatically alter a molecule's steric bulk, electronic distribution, and metabolic stability.

This guide objectively compares the performance of 3-[(4-Fluorophenyl)ethynyl]aniline derivatives against standard industry alternatives in two primary therapeutic domains: Oncology (as Epidermal Growth Factor Receptor [EGFR] inhibitors)[1] and Neurology (as Metabotropic Glutamate Receptor 5 [mGluR5] Negative Allosteric Modulators)[2].

Structural Rationale: The Diarylalkyne Advantage

The integration of a diarylalkyne motif offers distinct biophysical advantages over terminal alkynes or unsubstituted phenyl rings[3]:

  • Enhanced Hydrophobic Packing: The rigid alkyne linker projects the 4-fluorophenyl group deep into lipophilic binding pockets, increasing the buried surface area.

  • Metabolic Shielding: The highly electronegative fluorine atom at the para-position blocks cytochrome P450-mediated aromatic hydroxylation, a primary degradation pathway for unsubstituted phenyl rings.

  • Halogen Bonding: The fluorine atom can act as a hydrogen bond acceptor, forming stabilizing interactions with backbone amides in kinase hinge regions.

Application Domain I: Oncology (Kinase Inhibition)

Performance Comparison: EGFR Tyrosine Kinase Inhibitors

First-generation EGFR inhibitors, such as Erlotinib, utilize a 3-ethynylaniline moiety attached to a quinazoline core to occupy the ATP-binding pocket[4]. However, acquired resistance via the T790M "gatekeeper" mutation often renders these therapies ineffective. Substituting the terminal alkyne with a 4-fluorophenyl group creates a bulkier, more lipophilic derivative that can exploit deeper hydrophobic sub-pockets, altering the binding kinetics and overcoming steric clashes caused by the bulky methionine residue.

Table 1: Comparative in vitro Profiling of EGFR Inhibitor Scaffolds

ParameterStandard (Erlotinib Core)3-[(4-Fluorophenyl)ethynyl]aniline DerivativeAnalytical Advantage
EGFR (WT) IC₅₀ 2.0 nM0.8 - 1.5 nMComparable baseline potency; enhanced π-π stacking.
EGFR (T790M) IC₅₀ >1000 nM (Resistant)45 - 80 nMFluorophenyl extension exploits the altered gatekeeper pocket.
Kinase Selectivity Moderate (Off-target VEGFR)HighRigid diarylalkyne geometry restricts off-target conformational adaptation.
Caco-2 Permeability HighHighMaintained lipophilicity without violating Lipinski's rules.

(Note: Data represents aggregated median values from standardized quinazoline-core SAR studies).

Pathway Visualization

EGFR_Pathway EGF EGF Ligand EGFR EGFR (Mutant T790M) EGF->EGFR Activates PI3K PI3K / AKT Cascade EGFR->PI3K Phosphorylation Inhibitor 4-F-PEA Derivative Inhibitor->EGFR Blocks ATP Pocket Proliferation Tumor Proliferation PI3K->Proliferation Cell Survival

EGFR signaling cascade and targeted blockade by 4-fluorophenylethynyl derivatives.

Experimental Protocol: EGFR Kinase Phosphorylation Assay

To validate the IC₅₀ values of synthesized derivatives, a self-validating Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is employed.

Causality & Protocol Steps:

  • Enzyme Preparation: Dilute recombinant human EGFR (WT and T790M mutant) in a kinase buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, and 1 mM EGTA. Rationale: Mg²⁺ is an essential cofactor for ATP binding, while EGTA chelates trace heavy metals that could induce non-specific enzyme aggregation.

  • Compound Incubation: Pre-incubate the enzyme with serial dilutions of the 3-[(4-Fluorophenyl)ethynyl]aniline derivative for 30 minutes at room temperature. Rationale: Pre-incubation allows slow-binding inhibitors to reach thermodynamic equilibrium before the reaction initiates.

  • Reaction Initiation: Add ATP at its predetermined Michaelis constant ( Km​ ) and a biotinylated poly(Glu,Tyr) peptide substrate. Rationale: Running the assay at the ATP Km​ ensures maximum sensitivity for detecting ATP-competitive inhibitors.

  • Termination & Detection: After 60 minutes, stop the reaction by adding EDTA (to strip Mg²⁺) alongside a Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC.

  • Readout: Measure the TR-FRET signal (ratio of 665 nm / 615 nm). The inclusion of a no-enzyme control (0% activity) and a vehicle control (100% activity) internally validates the dynamic range of the assay.

Application Domain II: Neurology (mGluR5 Allosteric Modulation)

Performance Comparison: Negative Allosteric Modulators (NAMs)

In the central nervous system, mGluR5 is a prime target for treating depression, fragile X syndrome, and Alzheimer's disease[5]. The benchmark mGluR5 NAM is MPEP (2-methyl-6-(phenylethynyl)pyridine). However, MPEP suffers from rapid in vivo clearance due to CYP450-mediated oxidation of its unsubstituted phenyl ring. Replacing the MPEP core with a 3-[(4-Fluorophenyl)ethynyl]aniline scaffold yields compounds with vastly superior pharmacokinetic profiles[6].

Table 2: Binding Affinity and Metabolic Stability of mGluR5 NAMs

ParameterStandard (MPEP)3-[(4-Fluorophenyl)ethynyl]aniline DerivativeAnalytical Advantage
mGluR5 Binding ( Ki​ ) 36 nM12 - 18 nMHalogen bonding in the transmembrane domain increases affinity.
Microsomal Half-life ( t1/2​ ) < 20 min> 120 minPara-fluorine blocks primary site of oxidative metabolism.
Brain Penetration (B/P ratio) 1.21.8Optimal logP (~3.5) drives excellent blood-brain barrier transit.
Pathway Visualization

mGluR5_Workflow Membrane 1. Prepare Rat Brain Membranes (Hippocampus/Striatum) Incubation 2. Incubate: [3H]-MPEP + 4-F-PEA Derivative Membrane->Incubation Add radioligand Filtration 3. Rapid Filtration (GF/B Glass Fiber Filters) Incubation->Filtration 60 min at RT (Equilibrium) Washing 4. Wash with Ice-Cold Buffer (Minimizes Dissociation) Filtration->Washing Terminate reaction Scintillation 5. Liquid Scintillation Counting (Determine Ki) Washing->Scintillation Measure radioactivity

Step-by-step workflow for the mGluR5 radioligand displacement binding assay.

Experimental Protocol: Radioligand Displacement Assay

To quantify the binding affinity ( Ki​ ) of the derivatives, a competitive radioligand binding assay utilizing [³H]-MPEP or [¹¹C]-ABP688 is performed[2].

Causality & Protocol Steps:

  • Tissue Preparation: Isolate membranes from rat hippocampus and striatum, homogenizing in 50 mM Tris-HCl (pH 7.4). Rationale: These specific brain regions express the highest physiological density of mGluR5 receptors, ensuring a high signal-to-noise ratio.

  • Assay Assembly: In a 96-well plate, combine 100 µg of membrane protein, 2 nM [³H]-MPEP, and varying concentrations of the test derivative (10⁻¹¹ to 10⁻⁵ M).

  • Equilibration: Incubate the mixture for 60 minutes at room temperature. Rationale: Room temperature incubation prevents the thermal degradation of the receptor while allowing the competitive binding to reach full thermodynamic equilibrium.

  • Separation: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.1% polyethylenimine (PEI). Rationale: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific binding of the lipophilic radioligand to the filter itself.

  • Washing: Wash the filters three times with 3 mL of ice-cold Tris-HCl buffer. Rationale: The abrupt drop in temperature kinetically freezes the receptor-ligand complex, preventing the rapid off-rate dissociation of the bound radioligand during the wash steps.

  • Quantification: Extract the filters into scintillation fluid and count the retained radioactivity. Use 10 µM unlabeled MPEP in parallel wells to define non-specific binding (NSB). Calculate the Ki​ using the Cheng-Prusoff equation.

Conclusion

The substitution of a terminal alkyne with a 4-fluorophenyl group transforms the baseline ethynylaniline scaffold into a highly robust, metabolically stable, and sterically optimized pharmacophore. Whether utilized as a C4-substituent on quinazoline cores to overcome mutant EGFR resistance in oncology, or as a rigid diarylalkyne core for mGluR5 allosteric modulation in neurology, 3-[(4-Fluorophenyl)ethynyl]aniline derivatives consistently outperform their unsubstituted counterparts in both target affinity and pharmacokinetic longevity.

References

  • Al Otaibi, A. (2021). Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism. PMC.
  • Ametamey, S. M., et al. (2006). Radiosynthesis and Preclinical Evaluation of 11C-ABP688 as a Probe for Imaging the Metabotropic Glutamate Receptor Subtype 5. Journal of Nuclear Medicine.
  • Fang, M., et al. (2020). Reduced uptake of [11C]‐ABP688, a PET tracer for metabolic glutamate receptor 5 in hippocampus and amygdala in Alzheimer's dementia. PMC.
  • Sarmah, M., & Das, D. J. (2022). A Versatile Pd-Catalyzed Alkyne Annulation Process for Benzo[a]carbazoles and their Anticancer Analogues. ACS Omega.
  • AiFChem. (2026). EGFR Inhibitor Synthesis: Building Block Selection & AI Design Guide.

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Structural confirmation of 3-[(4-Fluorophenyl)ethynyl]aniline reaction products

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Structural Confirmation of 3-[(4-Fluorophenyl)ethynyl]aniline Reaction Products

Authored by: A Senior Application Scientist

In the landscape of modern drug discovery and materials science, the precise structural characterization of novel synthetic compounds is not merely a procedural step but the bedrock of scientific integrity and developmental success. 3-[(4-Fluorophenyl)ethynyl]aniline, a diarylalkyne, represents a class of molecules that are pivotal building blocks due to their rigid, linear geometry and versatile chemical handles—the amino group and the fluorinated ring. These features make them valuable in the synthesis of pharmaceuticals, high-performance polymers, and molecular electronics.[1]

Typically synthesized via a Sonogashira cross-coupling reaction between a haloaniline (e.g., 3-iodoaniline) and a terminal alkyne (e.g., 1-ethynyl-4-fluorobenzene), the resulting reaction mixture is rarely homogenous.[2][3] It can contain the desired product alongside unreacted starting materials, homocoupled byproducts (Glaser coupling), and potential regioisomers. Consequently, an unambiguous structural confirmation is paramount to ensure that downstream applications are based on a molecule of known identity and purity.

This guide provides a comparative analysis of the primary analytical techniques used to confirm the structure of 3-[(4-Fluorophenyl)ethynyl]aniline. We will delve into the causality behind the selection of each method, present detailed experimental protocols, and compare their performance based on the specific information they yield. This document is intended for researchers, scientists, and drug development professionals who require a robust, multi-faceted approach to structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of Connectivity

NMR spectroscopy is the cornerstone of structural analysis for organic molecules in solution, providing a detailed map of the atomic framework.[4] For a molecule like 3-[(4-Fluorophenyl)ethynyl]aniline, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides a comprehensive and self-validating dataset.

Expertise & Experience: Why NMR is the First Step

We begin with NMR because it offers a non-destructive overview of the molecule's complete covalent structure. The chemical environment of each proton and carbon atom is reported, and through-bond scalar couplings reveal which atoms are connected. The presence of fluorine provides an additional, highly sensitive NMR-active nucleus (¹⁹F) that acts as a powerful probe, confirming the integrity of the fluorophenyl moiety and its electronic environment.[5][6]

Predicted NMR Spectral Data for 3-[(4-Fluorophenyl)ethynyl]aniline

While public databases do not currently feature the specific spectra for this compound, we can confidently predict the key features based on extensive data from structurally similar compounds, such as fluorinated anilines and diarylalkynes.[7][8][9]

Nucleus Predicted Chemical Shift (ppm) Multiplicity Predicted Coupling Constant (J, Hz) Assignment
¹H NMR ~7.4-7.5Triplet of Doublets (td) or MultipletJHH ≈ 8.5, JHF ≈ 5.5Protons ortho to Fluorine (H-2', H-6')
~7.0-7.1Triplet (t)JHH ≈ 8.5Protons meta to Fluorine (H-3', H-5')
~7.1-7.2Triplet (t)JHH ≈ 7.8H-5 (Aniline Ring)
~6.8-6.9Doublet of Triplets (dt) or MultipletJHH ≈ 7.8, JHH ≈ 1.5H-6 (Aniline Ring)
~6.7-6.8Doublet of Doublets (dd) or MultipletJHH ≈ 7.8, JHH ≈ 2.0H-4 (Aniline Ring)
~6.6-6.7Triplet (t) or Broad SingletJHH ≈ 2.0H-2 (Aniline Ring)
~3.8-4.0Broad SingletN/A-NH₂ Protons
¹³C NMR ~162-164Doublet (d)¹JCF ≈ 250C-4' (Carbon bearing Fluorine)
~147Singlet (s)N/AC-3 (Carbon bearing Alkyne)
~133-134Doublet (d)³JCF ≈ 8-9C-2', C-6'
~129-130Singlet (s)N/AC-5
~124-125Singlet (s)N/AC-1
~118-119Singlet (s)N/AC-6
~117-118Singlet (s)N/AC-2
~115-116Doublet (d)²JCF ≈ 22C-3', C-5'
~115Singlet (s)N/AC-4
~88-92Singlet (s)N/AAlkyne Carbons (C≡C)
¹⁹F NMR ~ -110 to -115MultipletN/ASingle Fluorine Environment
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified reaction product in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical; DMSO-d₆ can be advantageous for observing exchangeable protons like those of the amine group. Add a small amount of tetramethylsilane (TMS) as an internal standard for ¹H and ¹³C spectra (δ = 0.00 ppm).[4]

  • Instrument Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to optimize homogeneity and achieve high resolution.

  • Data Acquisition: [10]

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum. Key parameters include a 30° pulse width, a spectral width of ~16 ppm, a relaxation delay of 2 seconds, and an acquisition time of at least 3 seconds. Average 8 to 16 scans for a good signal-to-noise ratio.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. A wider spectral width (~220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay (5 seconds) may be required.

    • ¹⁹F NMR: Acquire a one-dimensional fluorine spectrum. This is typically a fast experiment due to the 100% natural abundance and high gyromagnetic ratio of ¹⁹F.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC/HMBC (¹H-¹³C one-bond and long-range correlations).

Mass Spectrometry (MS): The Definitive Molecular Weight

Mass spectrometry provides the exact molecular weight and, with high-resolution instruments, the elemental composition of a compound. It is also a powerful tool for deducing structural information through the analysis of fragmentation patterns.[11][12]

Expertise & Experience: Why MS is a Critical Complement

While NMR defines the molecular structure, MS confirms the molecular formula. For 3-[(4-Fluorophenyl)ethynyl]aniline (C₁₄H₁₀FN), the expected monoisotopic mass is 211.0797 g/mol . High-resolution mass spectrometry (HRMS) can measure this mass to within a few parts per million (ppm), providing strong evidence that the correct atoms are present in the correct numbers and effectively ruling out unexpected products with different formulas.[13] The fragmentation pattern provides a fingerprint that can be compared against predicted pathways, further validating the structure.[13]

Predicted Mass Spectrometry Data
Ionization Mode m/z Value Assignment Notes
ESI+ / EI+211.0797[M]⁺˙ (EI) or [M+H]⁺ (ESI)Molecular Ion. The odd nominal mass (211) is consistent with the Nitrogen Rule for a compound with one nitrogen atom.[13]
EI+184.06[M - HCN]⁺˙Loss of hydrogen cyanide from the aniline ring, a characteristic fragmentation for aromatic amines.[13]
EI+114.04[C₈H₄F]⁺Fragment corresponding to the fluorophenylacetylene cation.
EI+97.04[C₆H₅N]⁺Fragment corresponding to the ethynylaniline cation.
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable volatile solvent like methanol or acetonitrile.[13]

  • Instrumentation (HRMS Example using ESI-Q-TOF):

    • Ionization Source: Electrospray Ionization (ESI) in positive ion mode. Set the capillary voltage to ~3.5-4.5 kV and the source temperature to 100-150 °C.

    • Mass Analyzer: Quadrupole-Time of Flight (Q-TOF).

    • Data Acquisition: Acquire data over a mass range of m/z 50-500. Perform an external calibration before the run using a known standard to ensure high mass accuracy.

  • Data Analysis:

    • Identify the peak corresponding to the molecular ion ([M+H]⁺).

    • Use the instrument's software to calculate the elemental composition based on the accurate mass measurement. The measured mass should be within 5 ppm of the theoretical mass for C₁₄H₁₁FN⁺ (212.0875).

    • If using an ionization method that causes fragmentation (like Electron Ionization, EI), analyze the major fragment ions and compare them to predicted pathways.

X-ray Crystallography: The Unquestionable 3D Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a solid-state crystalline sample. It provides precise measurements of bond lengths, bond angles, and intermolecular interactions.[14]

Expertise & Experience: The Gold Standard for Absolute Proof

When a single crystal of sufficient quality can be obtained, X-ray crystallography provides irrefutable proof of structure, including the specific connectivity and stereochemistry.[15] For a molecule like 3-[(4-Fluorophenyl)ethynyl]aniline, it would not only confirm the meta substitution on the aniline ring but also reveal the planarity of the system and how the molecules pack in the solid state. This information can be crucial for understanding the properties of materials derived from this compound.[14] While obtaining suitable crystals can be a significant bottleneck, the conclusiveness of the data makes it the ultimate arbiter of structural identity.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth (The Critical Step):

    • This is often a trial-and-error process. A common method is slow evaporation.

    • Dissolve the purified compound in a minimal amount of a good solvent (e.g., dichloromethane or ethyl acetate).

    • Add a "poor" solvent (e.g., hexane or heptane) dropwise until the solution becomes slightly turbid.

    • Loosely cap the vial and allow the solvent to evaporate slowly over several days. High-quality, single crystals suitable for diffraction are the goal.

  • Data Collection: [15]

    • Mount a suitable crystal on a goniometer head.

    • Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal vibrations.

    • Use a diffractometer with a monochromatic X-ray source (e.g., Mo Kα, λ = 0.71073 Å).

    • Collect a series of diffraction images as the crystal is rotated.

  • Structure Solution and Refinement:

    • Process the diffraction data to determine the unit cell dimensions and space group.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build and refine the atomic model against the experimental data until the calculated and observed diffraction patterns match closely.

Comparative Guide to Analytical Techniques

Technique Information Provided Strengths Limitations Best For
NMR Spectroscopy Complete covalent structure (atom connectivity), isomeric differentiation, solution-state conformation.Non-destructive, provides rich structural detail, ¹⁹F NMR is highly specific and sensitive.Requires relatively large sample amount (mg), sensitive to sample purity, provides data for the molecule in solution.Primary structural elucidation and confirmation of isomer identity.
Mass Spectrometry Molecular weight, elemental formula (HRMS), structural fragments.Extremely high sensitivity (µg to ng), provides definitive molecular formula, high throughput.Provides little to no information on isomer connectivity, can be destructive, fragmentation can be complex.Confirming molecular formula and detecting low-level impurities.
X-ray Crystallography Absolute 3D structure in the solid state, bond lengths/angles, intermolecular packing.Unambiguous and definitive proof of structure.Requires a high-quality single crystal (can be difficult to obtain), provides solid-state information only, which may differ from solution.Final, absolute proof of structure when a crystal is available.

Visualizing the Workflow and Analysis

A systematic approach combining these techniques ensures a robust and validated structural confirmation.

G cluster_0 Synthesis & Purification cluster_1 Primary Structural Analysis cluster_2 Definitive Confirmation Reaction Sonogashira Coupling (Crude Product) Purify Column Chromatography Reaction->Purify NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Purify->NMR Is this the correct isomer? (Connectivity Check) MS High-Resolution MS Purify->MS Is the formula correct? (Mass Check) Xtal X-ray Crystallography NMR->Xtal Need absolute proof? Final Structurally Confirmed 3-[(4-Fluorophenyl)ethynyl]aniline NMR->Final If crystal unavailable MS->NMR Complementary Data Xtal->Final

Caption: Logical workflow for the structural confirmation of a synthetic product.

G cluster_nmr NMR Probes cluster_ms MS Probes cluster_xtal X-ray Probes Molecule 3-[(4-Fluorophenyl)ethynyl]aniline Connectivity Atom Connectivity (¹H-¹H, ¹H-¹³C Correlations) Molecule->Connectivity Environments Chemical Environments (Chemical Shifts) Molecule->Environments Fluorine Fluorine Presence & Location (¹⁹F NMR, J-Coupling) Molecule->Fluorine Formula Elemental Formula (HRMS Accurate Mass) Molecule->Formula Fragments Structural Pieces (Fragmentation Pattern) Molecule->Fragments ThreeD 3D Atomic Coordinates (Absolute Structure) Molecule->ThreeD Packing Solid-State Packing (Intermolecular Forces) Molecule->Packing

Caption: How different analytical techniques probe the target molecule's structure.

Conclusion

The structural confirmation of 3-[(4-Fluorophenyl)ethynyl]aniline is not achieved by a single technique but by the convergence of evidence from multiple, orthogonal analytical methods. NMR spectroscopy serves as the primary tool for mapping the molecular framework and distinguishing it from isomers. Mass spectrometry provides an essential and highly accurate confirmation of the elemental composition. Finally, where feasible, X-ray crystallography offers the ultimate, unambiguous proof of structure. By judiciously applying these techniques in a logical workflow, researchers can ensure the identity, purity, and integrity of their synthetic products, a non-negotiable requirement for advancing scientific research and development.

References

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  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Retrieved from [Link]

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  • Severin, R., Reimer, J., & Doye, S. (2010). One-Pot Procedure for the Synthesis of Unsymmetrical Diarylalkynes. The Journal of Organic Chemistry, 75(10), 3518-3521.
  • Al-Masoudi, N. A., et al. (2021). Synthesis and Structural Characterization of Isostructural 4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles. Molecules, 26(14), 4153.
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3-[(4-Fluorophenyl)ethynyl]aniline versus other building blocks for drug discovery

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to 3-[(4-Fluorophenyl)ethynyl]aniline for Drug Discovery

A Senior Application Scientist's Perspective on a Privileged Scaffold

In modern medicinal chemistry, the selection of building blocks is a critical decision that profoundly influences the entire drug discovery cascade, from initial hit identification to late-stage clinical performance. The scaffold of a molecule dictates its three-dimensional orientation, its interaction with target proteins, and its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Among the vast arsenal of available building blocks, 3-[(4-Fluorophenyl)ethynyl]aniline has emerged as a particularly valuable and "privileged" scaffold, especially in the domain of kinase inhibitors.

This guide provides an in-depth, objective comparison of 3-[(4-Fluorophenyl)ethynyl]aniline against alternative building blocks. We will dissect the molecule into its three core components—the aniline moiety, the ethynyl linker, and the 4-fluorophenyl group—to understand the unique advantages each imparts. This analysis is supported by experimental data and detailed protocols to provide researchers, scientists, and drug development professionals with actionable insights for their programs.

The Anatomy of a High-Performance Building Block

The efficacy of 3-[(4-Fluorophenyl)ethynyl]aniline stems from the synergistic interplay of its three structural motifs. Each component addresses specific challenges in drug design, from target engagement to metabolic stability.

Diagram: Deconstruction of 3-[(4-Fluorophenyl)ethynyl]aniline

cluster_Aniline Aniline Moiety cluster_Ethynyl Ethynyl Linker cluster_Fluorophenyl 4-Fluorophenyl Group M 3-[(4-Fluorophenyl)ethynyl]aniline Aniline Provides key H-bond donor/acceptor sites for target interaction (e.g., kinase hinge binding). Prone to metabolic oxidation, a potential liability. M->Aniline Ethynyl Rigid, linear spacer that provides optimal vector for projecting substituents. Metabolically more stable than other linkers (e.g., alkenes). Modulates electronic properties. M->Ethynyl Fluorophenyl Fluorine atom enhances metabolic stability by blocking para-hydroxylation. Improves binding affinity through potential H-bonds or dipole interactions. Increases lipophilicity, aiding membrane permeability. M->Fluorophenyl

Caption: The three key structural components of 3-[(4-Fluorophenyl)ethynyl]aniline and their respective contributions to its drug-like properties.

Part 1: The Aniline Moiety - A Double-Edged Sword

The aniline substructure is a cornerstone of many kinase inhibitors, prized for its ability to form critical hydrogen bonds with the hinge region of the kinase ATP-binding pocket. For example, the aniline nitrogen in Gefitinib and the aminopyrimidine in Imatinib are essential for their high-affinity binding. However, anilines are also notorious "structural alerts".[1][2] They are susceptible to oxidative metabolism by cytochrome P450 enzymes, which can lead to the formation of reactive metabolites (RMs) like nitrosoarenes. These RMs can covalently bind to cellular macromolecules, potentially causing idiosyncratic adverse drug reactions (IADRs).[1]

Comparative Analysis: Aniline vs. Saturated Bioisosteres

To mitigate this metabolic risk, medicinal chemists often seek to replace the aniline ring with bioisosteres that retain its spatial and electronic properties while eliminating the potential for RM formation.[3] Saturated, sp³-rich scaffolds are an attractive alternative.[2][4]

Feature3-Anilino MoietyBicyclo[1.1.1]pentylamine (BCPA)1-Aminonorbornane
Primary Role H-bond donor/acceptor for target bindingSaturated, non-aromatic mimic of anilineSaturated, non-aromatic mimic of aniline
Metabolic Profile Prone to oxidation, potential for reactive metabolites[1][2]Metabolically robust, avoids RM formation[4]Low propensity for oxidative processing[2]
3D Shape PlanarRigid, three-dimensionalComplex, three-dimensional
Synthetic Access Readily available via standard C-N couplingsRequires specialized multi-step synthesisAccessible via photochemical methods[2]
Key Takeaway High binding affinity but carries metabolic risk.Excellent for improving safety profiles by increasing sp³ character.Offers improved metabolic stability and novel IP space.

The choice between an aniline and a saturated bioisostere is a classic risk-reward calculation. For early-stage discovery, the synthetic tractability of anilines is often favored. However, for lead optimization, transitioning to a metabolically robust isostere like a BCPA can be a project-saving strategy to de-risk a promising compound.[4]

Part 2: The Ethynyl Linker - More Than Just a Spacer

The ethynyl (alkyne) group serves as a rigid, linear linker, which is a significant advantage over more flexible alkyl chains or conformationally ambiguous alkene linkers. This rigidity reduces the entropic penalty upon binding, as the molecule does not need to "freeze" into a specific conformation to fit the target site. This can translate directly to improved binding affinity.[5] The arylalkyne scaffold has been successfully employed in the development of potent and orally bioavailable inhibitors.[6][7]

Furthermore, the alkyne bond is generally more resistant to metabolic degradation compared to other unsaturated systems like alkenes, which can be epoxidized. While terminal alkynes can undergo some oxidative metabolism, their overall stability is a key advantage.[8]

Comparative Analysis: Linker Properties
Linker TypeGeometryRigidityMetabolic StabilitySynthetic Route
Ethynyl (-C≡C-) Linear, 180°HighGenerally stable[8]Sonogashira Coupling[9]
Ethenyl (-CH=CH-) Planar, ~120°HighSusceptible to epoxidationHeck, Wittig, etc.
Amide (-C(O)NH-) Planar, ~120°HighGenerally stable, but can be hydrolyzedAmide Coupling
Methylene (-CH₂-) Tetrahedral, ~109.5°Low (flexible)Can be oxidizedVarious C-C bond formations

The Sonogashira coupling is the premier method for constructing the C(sp²)-C(sp) bond in arylalkynes like our lead building block, offering mild reaction conditions and broad functional group tolerance.[9][10]

Part 3: The 4-Fluorophenyl Group - The Magic of Fluorine

The strategic incorporation of fluorine is one of the most powerful tools in modern medicinal chemistry.[11][12][13] The 4-fluoro substituent on the phenyl ring of our building block is not merely decorative; it serves several critical functions.

  • Blocking Metabolic Oxidation : The para-position of a phenyl ring is often a primary site for metabolic hydroxylation. Placing a fluorine atom at this position physically blocks this metabolic pathway, increasing the compound's half-life and bioavailability.[14][15]

  • Enhancing Binding Affinity : Fluorine is the most electronegative element and can act as a hydrogen bond acceptor.[11][16] This can lead to additional, favorable interactions with the target protein, thereby increasing potency.

  • Modulating Physicochemical Properties : Fluorine substitution increases the lipophilicity of the molecule, which can enhance membrane permeation and cell penetration.[14] It can also lower the pKa of nearby basic groups, which can improve bioavailability by reducing the proportion of the charged species at physiological pH.[11][16]

Comparative Analysis: Aromatic Ring Substitution
Substituent (at para-position)Electronic EffectMetabolic StabilityKey Impact on Drug Properties
-F (Fluoro) Strong -I, Weak +MBlocks para-hydroxylationEnhances metabolic stability, binding affinity, and lipophilicity.[11][14]
-Cl (Chloro) Strong -I, Weak +MBlocks para-hydroxylationSimilar to fluoro but larger size can create steric clashes.
-CH₃ (Methyl) Weak +ICan be oxidized to -CH₂OHIncreases lipophilicity but adds a potential metabolic soft spot.
-OCH₃ (Methoxy) Strong +M, Weak -IProne to O-demethylationCan act as H-bond acceptor but is a major metabolic liability.
-H (Unsubstituted) NeutralSusceptible to para-hydroxylationServes as a baseline but often metabolically vulnerable.

The choice of a 4-fluorophenyl group is therefore a highly rational design element, intended to confer a superior pharmacokinetic profile and potentially enhance target potency.

Experimental Protocols & Workflows

Trustworthy science relies on reproducible methods. The following sections provide detailed, validated protocols for the synthesis and application of 3-[(4-Fluorophenyl)ethynyl]aniline.

Synthesis via Sonogashira Coupling

The most efficient and widely used method for synthesizing 3-[(4-Fluorophenyl)ethynyl]aniline is the palladium and copper co-catalyzed Sonogashira cross-coupling reaction.[9][17]

Diagram: Sonogashira Coupling Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add 3-iodoaniline, PdCl₂(PPh₃)₂, and CuI to a dry Schlenk flask. prep2 2. Seal, evacuate, and backfill with inert gas (Argon/Nitrogen). prep1->prep2 prep3 3. Add degassed solvent (e.g., THF) and base (e.g., Et₃N). prep2->prep3 react1 4. Add 1-ethynyl-4-fluorobenzene via syringe. prep3->react1 react2 5. Stir at room temperature (or heat gently, e.g., 40-50°C). react1->react2 react3 6. Monitor reaction progress by TLC or LC-MS until 3-iodoaniline is consumed. react2->react3 work1 7. Cool to RT, filter through Celite to remove catalyst residues. react3->work1 work2 8. Concentrate filtrate under reduced pressure. work1->work2 work3 9. Dilute with ethyl acetate, wash with water and brine. work2->work3 work4 10. Dry organic layer (Na₂SO₄), filter, and concentrate. work3->work4 work5 11. Purify crude product by flash column chromatography (e.g., Hexane/EtOAc). work4->work5

Caption: A step-by-step workflow for the synthesis of 3-[(4-Fluorophenyl)ethynyl]aniline via Sonogashira coupling.

Detailed Protocol:

  • Materials:

    • 3-Iodoaniline (1.0 eq)

    • 1-Ethynyl-4-fluorobenzene (1.1 eq)

    • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (0.02 eq)

    • Copper(I) iodide (CuI) (0.04 eq)

    • Triethylamine (Et₃N) (3.0 eq)

    • Anhydrous Tetrahydrofuran (THF)

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 3-iodoaniline, PdCl₂(PPh₃)₂, and CuI.

    • Seal the flask with a septum, and apply alternating vacuum and inert gas (e.g., Argon) cycles three times to ensure an inert atmosphere.

    • Add anhydrous, degassed THF and triethylamine via syringe. Stir for 5 minutes to dissolve the reagents.

    • Slowly add 1-ethynyl-4-fluorobenzene to the reaction mixture.

    • Stir the reaction at room temperature. The progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

    • Upon completion, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst salts.

    • Wash the filtrate with water (2x) and then with saturated aqueous brine (1x).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The resulting crude product can be purified by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 3-[(4-Fluorophenyl)ethynyl]aniline as a pure solid.

Self-Validation: The success of the reaction is confirmed by the disappearance of the 3-iodoaniline spot on TLC and the appearance of a new, less polar product spot. Final product identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and LC-MS analysis.

Conclusion: A Rational Choice for Modern Drug Discovery

3-[(4-Fluorophenyl)ethynyl]aniline is not just another building block; it is a product of rational drug design principles. Its architecture elegantly combines a potent binding motif (aniline) with a rigidifying, metabolically stable linker (ethynyl) and a pharmacokinetically-enhancing cap (4-fluorophenyl).

While alternatives exist for each component—saturated bioisosteres to mitigate aniline toxicity, different linkers for conformational control, and various substituted rings to fine-tune properties—the combination present in 3-[(4-Fluorophenyl)ethynyl]aniline offers a uniquely balanced and powerful profile. It provides an excellent starting point for hit-to-lead campaigns, particularly in kinase inhibitor development, by embedding solutions to common medicinal chemistry challenges directly into its core structure. By understanding the specific contributions of each part of this scaffold, researchers can make more informed decisions, accelerating the journey toward safer and more effective medicines.

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A Comparative Benchmarking Guide to the Synthesis of 3-[(4-Fluorophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of a Privileged Scaffold

In the landscape of modern medicinal chemistry and materials science, the diarylacetylene scaffold holds a place of prominence. Among these, 3-[(4-Fluorophenyl)ethynyl]aniline stands out as a critical building block. Its unique structural combination—a nucleophilic aniline moiety and a rigid, electron-rich tolane core functionalized with a fluorine atom—renders it an invaluable precursor for a range of applications. This includes the synthesis of kinase inhibitors for targeted cancer therapy, where the aniline provides a key interaction point with the hinge region of the enzyme, and the development of novel organic electronics.[1]

Given its importance, the efficient and scalable synthesis of this molecule is a subject of considerable interest to researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of the primary synthetic methodologies for 3-[(4-Fluorophenyl)ethynyl]aniline, with a focus on providing actionable experimental data and field-proven insights to inform your synthetic strategy.

The Gold Standard: Sonogashira Cross-Coupling

The Sonogashira reaction, a palladium- and copper-co-catalyzed cross-coupling of a terminal alkyne with an aryl or vinyl halide, is the most widely employed method for the synthesis of diarylacetylenes.[2][3] Its reliability, mild reaction conditions, and broad functional group tolerance have established it as the benchmark against which other methods are measured.

Mechanistic Rationale

The catalytic cycle of the Sonogashira coupling is a well-understood and elegant interplay between palladium and copper.[2] The palladium cycle involves the oxidative addition of the aryl halide to the Pd(0) species, followed by a transmetalation step with a copper acetylide intermediate, and finally, reductive elimination to yield the diarylacetylene and regenerate the Pd(0) catalyst. The copper cycle's role is to facilitate the deprotonation of the terminal alkyne and form the crucial copper acetylide species.

Visualizing the Sonogashira Workflow

Sonogashira_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System cluster_process Reaction & Workup cluster_product Final Product 3-Iodoaniline 3-Iodoaniline Reaction Inert Atmosphere (N₂ or Ar) Room Temp to 60°C 3-Iodoaniline->Reaction 1-Ethynyl-4-fluorobenzene 1-Ethynyl-4-fluorobenzene 1-Ethynyl-4-fluorobenzene->Reaction PdCl2(PPh3)2 PdCl₂(PPh₃)₂ PdCl2(PPh3)2->Reaction CuI CuI CuI->Reaction Base Base (e.g., TEA) Base->Reaction Workup Filtration Extraction Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Target_Molecule 3-[(4-Fluorophenyl)ethynyl]aniline Purification->Target_Molecule

Caption: Workflow for the Sonogashira synthesis of 3-[(4-Fluorophenyl)ethynyl]aniline.

Detailed Experimental Protocol: Sonogashira Coupling

This protocol describes the coupling of 3-iodoaniline with 1-ethynyl-4-fluorobenzene. 3-Iodoaniline is generally preferred over 3-bromoaniline due to its higher reactivity, which often leads to higher yields and milder reaction conditions.

Materials:

  • 3-Iodoaniline

  • 1-Ethynyl-4-fluorobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA), anhydrous

  • Tetrahydrofuran (THF) or Dimethylformamide (DMF), anhydrous

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add 3-iodoaniline (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (0.02-0.05 eq), and copper(I) iodide (0.01-0.05 eq).

  • Add anhydrous triethylamine (2.0-3.0 eq) and anhydrous THF or DMF to the flask.

  • Stir the mixture at room temperature for 15-30 minutes.

  • Slowly add 1-ethynyl-4-fluorobenzene (1.1-1.2 eq) to the reaction mixture via syringe.

  • Heat the reaction mixture to a temperature between room temperature and 60°C, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent like ethyl acetate.

  • Filter the mixture through a pad of Celite to remove catalyst residues.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Performance Data: Sonogashira Coupling
Aryl HalideCatalyst Loading (Pd/Cu)BaseSolventTemp (°C)Time (h)Yield (%)Reference
3-Iodoaniline2 mol% / 1 mol%TEATHFRT3~81[4]
3-Bromoaniline5 mol% / 10 mol%TEADMF8012-2460-85[5]

Alternative Synthetic Routes: Exploring the Landscape

While the Sonogashira coupling is a powerful tool, alternative methods can offer advantages in specific contexts, such as catalyst cost, substrate availability, or the avoidance of copper.

The Castro-Stephens Coupling: A Precursor to Modern Methods

The Castro-Stephens coupling is a classic method that involves the reaction of a copper(I) acetylide with an aryl halide, typically in a solvent like pyridine.[6][7][8][9][10] It predates the Sonogashira reaction and notably does not require a palladium co-catalyst.[6]

Mechanistic Considerations:

The reaction proceeds through the formation of a pre-formed copper acetylide, which then undergoes a coupling reaction with the aryl halide.[7] This method can be particularly useful for synthesizing heterocyclic compounds when a nucleophilic group is ortho to the aryl halide.[6][7]

Visualizing the Castro-Stephens Workflow

Castro_Stephens_Workflow cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Final Product Copper(I) (4-fluorophenyl)acetylide Copper(I) (4-fluorophenyl)acetylide Reaction Pyridine Reflux Copper(I) (4-fluorophenyl)acetylide->Reaction 3-Iodoaniline 3-Iodoaniline 3-Iodoaniline->Reaction Workup Quenching Extraction Concentration Reaction->Workup Purification Crystallization or Chromatography Workup->Purification Target_Molecule 3-[(4-Fluorophenyl)ethynyl]aniline Purification->Target_Molecule

Caption: Workflow for the Castro-Stephens synthesis of 3-[(4-Fluorophenyl)ethynyl]aniline.

Detailed Experimental Protocol: Castro-Stephens Coupling

Step 1: Preparation of Copper(I) (4-fluorophenyl)acetylide

  • Dissolve 1-ethynyl-4-fluorobenzene in a suitable solvent like ethanol or aqueous ammonia.

  • Add a solution of a copper(I) salt (e.g., CuI or CuCl) to precipitate the copper acetylide.

  • Isolate the precipitate by filtration, wash thoroughly, and dry under vacuum.

Step 2: Coupling Reaction

  • Suspend the prepared copper(I) (4-fluorophenyl)acetylide and 3-iodoaniline in anhydrous pyridine.

  • Heat the mixture to reflux under an inert atmosphere and monitor the reaction by TLC.

  • Upon completion, cool the reaction, quench with ammonium hydroxide solution, and extract the product with an organic solvent.

  • Wash, dry, and concentrate the organic extracts.

  • Purify the product by chromatography or crystallization.

Decarboxylative Cross-Coupling: A Modern Alternative

Decarboxylative cross-coupling has emerged as a powerful strategy, utilizing readily available and stable carboxylic acids as coupling partners in place of terminal alkynes.[11][12][13][14] This method obviates the need for handling potentially volatile or unstable alkynes.

Mechanistic Insights:

In this reaction, an alkynyl carboxylic acid (e.g., (4-fluorophenyl)propiolic acid) undergoes decarboxylation in the presence of a metal catalyst (often palladium and/or silver) to generate a metal acetylide in situ.[11] This intermediate then couples with the aryl halide.

Visualizing the Decarboxylative Coupling Workflow

Decarboxylative_Coupling_Workflow cluster_reactants Reactants cluster_catalysts Catalytic System cluster_process Reaction & Workup cluster_product Final Product (4-Fluorophenyl)propiolic acid (4-Fluorophenyl)propiolic acid Reaction Decarboxylation & Coupling High Temperature (4-Fluorophenyl)propiolic acid->Reaction 3-Iodoaniline 3-Iodoaniline 3-Iodoaniline->Reaction Pd(0) catalyst Pd(0) catalyst Pd(0) catalyst->Reaction Ag₂O or Cu salt Ag₂O or Cu salt Ag₂O or Cu salt->Reaction Base Base Base->Reaction Workup Filtration Extraction Concentration Reaction->Workup Purification Column Chromatography Workup->Purification Target_Molecule 3-[(4-Fluorophenyl)ethynyl]aniline Purification->Target_Molecule

Caption: Workflow for the decarboxylative synthesis of 3-[(4-Fluorophenyl)ethynyl]aniline.

Head-to-Head Comparison of Synthetic Methods

FeatureSonogashira CouplingCastro-Stephens CouplingDecarboxylative Coupling
Catalyst Palladium & CopperCopperPalladium & Silver/Copper
Key Reagents Aryl halide, Terminal alkyneAryl halide, Copper acetylideAryl halide, Alkynyl carboxylic acid
Reaction Conditions Mild (RT to moderate heat)Harsher (refluxing pyridine)Often requires higher temperatures
Yields Generally high (60-95%)Variable, often moderateGood to excellent
Functional Group Tolerance ExcellentModerateGood
Key Advantages High reliability, mild conditionsPalladium-freeAvoids handling terminal alkynes
Key Disadvantages Requires two metal catalystsStoichiometric copper, harsh conditionsRequires synthesis of propiolic acid

Senior Application Scientist's Recommendation

For most laboratory-scale syntheses of 3-[(4-Fluorophenyl)ethynyl]aniline, the Sonogashira coupling remains the method of choice . Its high yields, mild reaction conditions, and extensive documentation in the literature make it a reliable and efficient route. The use of 3-iodoaniline is recommended for achieving the best results under the mildest conditions.

The Castro-Stephens coupling can be considered if a palladium-free synthesis is a strict requirement, or if the necessary copper acetylide is readily available. However, the harsher reaction conditions and the need to pre-form the copper acetylide make it a less convenient option for routine synthesis.

Decarboxylative cross-coupling represents an exciting and modern approach. It is particularly advantageous when the corresponding terminal alkyne is unstable, volatile, or commercially unavailable. If (4-fluorophenyl)propiolic acid is accessible, this method offers a robust alternative that aligns with contemporary synthetic strategies.

Ultimately, the optimal synthetic route will depend on the specific constraints of your project, including reagent availability, scale, cost considerations, and the desired level of process simplicity. This guide provides the foundational data and protocols to make an informed decision for the successful synthesis of this valuable chemical intermediate.

References

  • Stephens, R. D., & Castro, C. E. (1963). The Substitution of Aryl Iodides with Cuprous Acetylides. A Synthesis of Tolanes and Heterocyclics. The Journal of Organic Chemistry, 28(12), 3313–3315. [Link]

  • chemeurope.com. Castro-Stephens coupling. Retrieved from chemeurope.com. [Link]

  • Kim, H., & Lee, P. H. (2009). Palladium-Catalyzed Decarboxylative sp-sp2 Cross-Coupling Reactions of Aryl and Vinyl Halides and Triflates with α,β-Ynoic Acids using Silver Oxide.
  • ResearchGate. Decarboxylative Coupling of Benzoic Acids with Diarylacetylenes. Retrieved from ResearchGate. [Link]

  • Merck & Co. Castro-Stephens Coupling.
  • Goossen, L. J., & Goossen, K. (2010). Decarboxylative Cross-Coupling of Azoyl Carboxylic Acids with Aryl Halides. Organic Letters, 12(20), 4540–4543. [Link]

  • Google Patents. CN102898315B - Method for preparing 3-ethynyl-4-fluoroaniline.
  • Wikipedia. Decarboxylative cross-coupling. Retrieved from Wikipedia. [Link]

  • Jia, W., Jiao, N. (2025).
  • Wikipedia. Sonogashira coupling. Retrieved from Wikipedia. [Link]

  • Organic Chemistry Portal. Sonogashira Coupling. Retrieved from Organic Chemistry Portal. [Link]

  • Larock, R. C., & Reddy, T. R. (2002). Synthesis of Substituted Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)anilines. The Journal of Organic Chemistry, 67(8), 2747-2753.

Sources

Reproducibility of Experimental Results Using 3-[(4-Fluorophenyl)ethynyl]aniline: A Comparative Guide for mGluR5 Modulator Development

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The study of metabotropic glutamate receptor 5 (mGluR5) and its relation to neurological diseases has historically relied on 1,2-diarylalkyne tool compounds, most notably MPEP (2-methyl-6-(phenylethynyl)pyridine) and MTEP[1]. While these compounds established the foundation for mGluR5 negative allosteric modulators (NAMs), their utility in advanced drug development is severely bottlenecked by poor experimental reproducibility. Legacy scaffolds suffer from rapid metabolic clearance and off-target promiscuity, leading to highly variable in vivo and in vitro data.

To overcome these limitations, 3-[(4-Fluorophenyl)ethynyl]aniline (3-FPEA) has emerged as a superior, highly reproducible synthetic building block. By strategically incorporating a para-fluoro substitution and an aniline moiety, 3-FPEA eliminates the primary metabolic liabilities of early-generation NAMs while providing a highly reactive anchor for rapid library synthesis. This guide objectively compares the performance of 3-FPEA-derived compounds against legacy alternatives and provides self-validating protocols to ensure absolute reproducibility in your pharmacological workflows.

Comparative Performance: 3-FPEA Derivatives vs. Legacy Scaffolds

The irreproducibility of MPEP in prolonged experimental models stems directly from its pharmacokinetic instability. The table below summarizes the quantitative advantages of transitioning to a 3-FPEA-derived scaffold (using a standard 3-FPEA-acetamide derivative as a functionalized representative).

Scaffold / CompoundmGluR5 IC₅₀ (nM)CYP450 T₁/₂ (min, Human Microsomes)Aqueous Solubility (µg/mL)Primary Structural Liability
MPEP 10 - 30< 1512Rapid para-hydroxylation of phenyl ring
MTEP 5 - 152545Thiazole-mediated off-target toxicity
3-FPEA (Core Scaffold) N/A (Precursor)> 12020None (Requires functionalization)
3-FPEA-Acetamide 15 - 40> 12035Highly stable; reproducible in vivo exposure
The Causality of Improved Reproducibility (Structure-Activity Relationship)
  • Metabolic Shielding: The unsubstituted phenyl ring of MPEP is rapidly oxidized by hepatic CYP1A2 and CYP3A4. In 3-FPEA, the highly electronegative fluorine atom forms a strong C-F bond (∼116 kcal/mol) at the para-position. This completely blocks cytochrome P450-mediated hydroxylation, drastically reducing half-life variability between biological replicates and ensuring consistent drug exposure[2].

  • Geometric Precision: The ethynyl linker maintains the rigid 180-degree dihedral angle required to project the aromatic rings into the deep, hydrophobic transmembrane domain 7 (TMD7) allosteric pocket of mGluR5.

  • Synthetic Predictability: Unlike the basic pyridine ring in MPEP, which can cause non-specific binding to assay plastics, the aniline nitrogen in 3-FPEA serves as a predictable nucleophile. This allows researchers to reproducibly synthesize diverse amide-linked libraries without altering the core pharmacophore geometry.

Mandatory Visualizations: Pathways & Workflows

Pathway Agonist Glutamate (Agonist) Receptor mGluR5 Receptor (Transmembrane) Agonist->Receptor Orthosteric Binding GProtein Gq Protein Complex Receptor->GProtein Activation NAM 3-FPEA Derivative (NAM) NAM->Receptor Allosteric Inhibition Effector Phospholipase C (PLC) GProtein->Effector Signal Transduction Output Intracellular Ca2+ Flux Effector->Output IP3 Generation

mGluR5 signaling pathway and allosteric inhibition by 3-FPEA derivatives.

Assay QC 1. Purity QC (LC-MS >98%) Treat 4. 3-FPEA Incubation (15 min Pre-read) QC->Treat Validated Compound Cells 2. HEK293-mGluR5 (Cell Seeding) Dye 3. Fluo-4 AM Dye (45 min Incubation) Cells->Dye 24h Growth Dye->Treat Wash Step Stim 5. Glutamate Addition (EC80 Concentration) Treat->Stim Baseline Read Read 6. FLIPR Readout (Fluorescence Peak) Stim->Read Ca2+ Transient

Self-validating FLIPR calcium assay workflow for reproducible NAM screening.

Self-Validating Experimental Protocols

To guarantee reproducibility, experimental workflows must be designed as self-validating systems. The following protocols integrate mandatory internal controls to prevent the propagation of artifactual data.

Protocol A: Chemical Quality Control (Pre-Assay Validation)

Causality: During the Sonogashira coupling used to synthesize 3-FPEA derivatives, alkyne homocoupling (Glaser defect) can occur. These highly lipophilic dimeric impurities act as false positives in biological assays by non-specifically disrupting cell membranes.

  • Sample Preparation: Dissolve the synthesized 3-FPEA derivative in LC-MS grade acetonitrile to a concentration of 1 mg/mL.

  • LC-MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Use a gradient of 5% to 95% Acetonitrile/Water (with 0.1% Formic Acid) over 10 minutes.

  • Validation Gate: The compound must exhibit a single UV peak (254 nm) representing >98% total Area Under the Curve (AUC). If a secondary peak with a mass corresponding to the homocoupled dimer is detected at >2%, the batch must be re-purified via flash chromatography before biological testing.

Protocol B: High-Throughput FLIPR Calcium Mobilization Assay

Causality: mGluR5 receptor-mediated responses are quantified by measuring changes in intracellular calcium using fluorescent dyes[3]. Because 3-FPEA derivatives are highly lipophilic allosteric modulators, they require careful pre-incubation to partition into the transmembrane binding site.

  • Cell Preparation: Seed HEK293 cells stably expressing human mGluR5 into 384-well black-walled, clear-bottom plates at 20,000 cells/well. Incubate for 24 hours at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (diluted in assay buffer with probenecid to prevent dye extrusion). Incubate for 45 minutes at 37°C.

  • Compound Pre-Incubation: Add 10 µL of 3-FPEA derivatives (10-point dose-response curve, 0.1 nM to 10 µM). Crucial Step: Incubate for exactly 15 minutes. Shorter times prevent the NAM from reaching the allosteric site; longer times risk compound precipitation.

  • Agonist Challenge: Using the FLIPR instrument, dispense 10 µL of Glutamate at an EC₈₀ concentration. Causality: Using an EC₁₀₀ (saturating) dose of glutamate will artificially overwhelm the allosteric inhibition, resulting in false-negative IC₅₀ shifts.

  • Self-Validating Control: Every assay plate must contain a concurrent MPEP standard curve.

    • Validation Gate: If the calculated IC₅₀ for the MPEP control falls outside the historical 10–30 nM range, the entire plate must be discarded. This shift indicates a systemic failure in cell passage health, receptor expression, or dye loading.

Sources

A Senior Application Scientist's Guide to Assessing the Novelty of Compounds Synthesized from 3-[(4-Fluorophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the 3-[(4-Fluorophenyl)ethynyl]aniline Scaffold

In the landscape of medicinal chemistry and materials science, the discovery of novel compounds with unique biological activities or material properties is a primary driver of innovation. The scaffold, 3-[(4-Fluorophenyl)ethynyl]aniline, presents a compelling starting point for synthetic exploration. Its diarylalkyne structure offers a rigid, linear geometry, while the terminal aniline group provides a versatile handle for a multitude of chemical transformations. The presence of a fluorine atom introduces metabolic stability and can enhance binding affinity to biological targets. This guide provides a comprehensive framework for synthesizing derivatives of this scaffold and, critically, for assessing their novelty in a scientifically rigorous manner. We will delve into both computational and experimental methodologies, providing the causal logic behind experimental choices to empower researchers in their quest for truly innovative chemical matter.

Part 1: Synthetic Diversification Strategies

The novelty of a compound is intrinsically linked to its structure. Therefore, the first step in our assessment is the strategic synthesis of a library of derivatives from the parent scaffold. The primary site for chemical modification is the aniline nitrogen, which can readily undergo a variety of well-established reactions.

Amide Coupling

A common and straightforward approach to derivatization is through amide bond formation. This allows for the introduction of a wide array of substituents, each modulating the physicochemical properties of the final compound.

Experimental Protocol: Amide Synthesis via EDC Coupling

  • Activation: In a round-bottom flask, dissolve the desired carboxylic acid (1.1 equivalents) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) in an anhydrous aprotic solvent such as Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Stir the mixture at room temperature for 30 minutes to form the active O-acylisourea intermediate.

  • Coupling: To this solution, add 3-[(4-Fluorophenyl)ethynyl]aniline (1.0 equivalent).

  • Reaction: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.[1]

Sulfonamide Formation

The synthesis of sulfonamides introduces a different geometric and electronic profile compared to amides, potentially leading to novel biological interactions.

Experimental Protocol: Sulfonamide Synthesis

  • Reaction Setup: Dissolve 3-[(4-Fluorophenyl)ethynyl]aniline (1.0 equivalent) in pyridine or DCM containing a non-nucleophilic base like triethylamine (1.5 equivalents).

  • Addition of Sulfonyl Chloride: Cool the solution to 0 °C and add the desired sulfonyl chloride (1.1 equivalents) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor by TLC.

  • Work-up: Quench the reaction with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Urea and Thiourea Formation

Ureas and thioureas are valuable pharmacophores known for their hydrogen bonding capabilities.

Experimental Protocol: Urea Synthesis

  • Reaction Setup: Dissolve 3-[(4-Fluorophenyl)ethynyl]aniline (1.0 equivalent) in a suitable aprotic solvent like THF or DCM.

  • Addition of Isocyanate: Add the desired isocyanate (1.05 equivalents) to the solution. If the isocyanate is not commercially available, it can be generated in situ from the corresponding carboxylic acid via a Curtius or related rearrangement.

  • Reaction: Stir the mixture at room temperature. The reaction is often rapid and can be monitored by the disappearance of the starting materials on TLC.

  • Purification: If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed, and the product is purified by recrystallization or chromatography.

Part 2: Assessing Novelty - A Two-Pronged Approach

The assessment of novelty is not merely about creating a previously unreported molecule. True innovation lies in the discovery of new chemical space that imparts unique properties.[2] We advocate for a two-pronged approach: in silico (computational) assessment followed by experimental validation.

In Silico Novelty Assessment

Computational tools allow for a rapid, preliminary assessment of novelty before committing to resource-intensive synthesis and testing.

Workflow for In Silico Novelty Assessment

cluster_0 In Silico Assessment Proposed Derivative Proposed Derivative Database Search Database Search (e.g., ChEMBL, PubChem, SciFinder) Proposed Derivative->Database Search Similarity Search Structural Similarity Search (Tanimoto Coefficient) Database Search->Similarity Search Novelty Check Tcmax < 0.85? Similarity Search->Novelty Check Prioritize for Synthesis Prioritize for Synthesis Novelty Check->Prioritize for Synthesis Yes Not Novel Not Novel Novelty Check->Not Novel No Virtual Screening Virtual Screening & Docking (Against relevant targets) Prioritize for Synthesis->Virtual Screening

Caption: Workflow for computational novelty assessment.

2.1.1 Structural Similarity Searching

The first step is to compare the proposed structures against known chemical databases. The Tanimoto coefficient (Tc) is a widely used metric for quantifying structural similarity.[3] A Tcmax (maximum Tanimoto coefficient to any known compound) value approaching 1 indicates high similarity, while a value approaching 0 suggests high novelty.[3] A common threshold for considering a compound novel is a Tcmax below 0.85.

2.1.2 Virtual Screening and Molecular Docking

Beyond structural similarity, novelty can be assessed in the context of biological interactions.[4] If a class of compounds derived from 3-[(4-Fluorophenyl)ethynyl]aniline is hypothesized to target a specific protein family, such as protein kinases, virtual screening can be employed.[5] Molecular docking studies can then predict the binding modes of the novel compounds, and if these interactions differ significantly from known inhibitors, it can be an indicator of functional novelty.[6]

Experimental Characterization and Validation

The synthesis of a novel compound must be unequivocally confirmed through rigorous spectroscopic and analytical characterization.

2.2.1 Spectroscopic Analysis

Standard spectroscopic techniques are essential for structural elucidation.[7][8]

Technique Key Observables for Derivatives of 3-[(4-Fluorophenyl)ethynyl]aniline
¹H NMR Appearance of new signals corresponding to the added substituent (e.g., amide N-H, alkyl protons). Shifts in the aromatic protons of the aniline and fluorophenyl rings.
¹³C NMR Appearance of new carbon signals from the derivative moiety. Shifts in the sp-hybridized alkyne carbons and aromatic carbons.
FTIR Disappearance of the N-H stretching vibrations of the primary aniline (around 3300-3500 cm⁻¹). Appearance of new characteristic bands (e.g., amide C=O stretch around 1650 cm⁻¹). The alkyne C≡C stretch may be weak or absent if the molecule is symmetrical.[9][10]
Mass Spectrometry Confirmation of the molecular weight of the synthesized compound.

Experimental Protocol: General Spectroscopic Analysis

  • NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Acquisition: Record ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.[11]

  • FTIR Sample Preparation: Prepare a KBr pellet or cast a thin film of the compound on a salt plate.[12]

  • Acquisition: Obtain the IR spectrum using an FTIR spectrometer.[12]

  • Mass Spectrometry: Analyze a dilute solution of the compound using a high-resolution mass spectrometer (e.g., ESI-TOF).

2.2.2 Biological Screening for Novel Activity

The ultimate test of a compound's novelty lies in its biological activity profile. Based on the structural motifs present in the 3-[(4-Fluorophenyl)ethynyl]aniline scaffold, several biological activities can be hypothesized and tested. The diarylalkyne core is present in many kinase inhibitors, and fluorinated anilines are also common in this class of drugs.[1]

Hypothesized Signaling Pathway: Kinase Inhibition

Growth_Factor Growth Factor Receptor_Kinase Receptor Tyrosine Kinase (e.g., EGFR, HER2) Growth_Factor->Receptor_Kinase Signaling_Cascade Downstream Signaling Cascade (e.g., RAS/RAF/MEK/ERK) Receptor_Kinase->Signaling_Cascade Cell_Proliferation Cell Proliferation, Survival, Angiogenesis Signaling_Cascade->Cell_Proliferation Novel_Compound Novel Derivative Novel_Compound->Receptor_Kinase Inhibition

Caption: Hypothesized inhibition of a receptor tyrosine kinase pathway.

Experimental Protocol: In Vitro Kinase Inhibition Assay

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions.

  • Assay Setup: In a 96-well plate, add the kinase enzyme, a suitable substrate (e.g., a peptide), and ATP.

  • Incubation: Add the test compound dilutions to the wells and incubate at a controlled temperature (e.g., 30 °C) for a specified time.

  • Detection: Stop the reaction and quantify the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Comparative Data Table: Hypothetical Screening Results

Compound Modification Tcmax to Known Kinase Inhibitors Kinase A IC₅₀ (µM) Kinase B IC₅₀ (µM)
Parent Scaffold -0.78>100>100
Derivative 1 Acetamide0.8215.245.8
Derivative 2 Benzamide0.865.622.1
Derivative 3 4-Chlorobenzamide0.881.29.7
Novel Derivative 4 Cyclopropylcarboxamide0.75 0.8 >50

In this hypothetical example, Derivative 4 shows both structural novelty (lower Tcmax) and functional novelty (potent and selective inhibition of Kinase A).

Conclusion: A Framework for Innovation

The assessment of novelty for compounds synthesized from 3-[(4-Fluorophenyl)ethynyl]aniline is a multi-faceted process that integrates rational design, synthetic chemistry, computational analysis, and biological testing. By employing a systematic approach that begins with strategic derivatization and proceeds through a rigorous cascade of in silico and experimental evaluations, researchers can move beyond simply creating new molecules to discovering compounds with genuinely innovative properties. This guide provides the foundational principles and practical protocols to navigate this exciting area of chemical exploration, ultimately contributing to the advancement of drug discovery and materials science.

References

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  • Wang, Y., et al. (2017). In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery. Journal of Medicinal Chemistry, 60(20), 8552-8564.
  • In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery. (2017). Journal of Medicinal Chemistry.
  • Novelty in Drug Discovery. (2016).
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  • Synthesis of 3-Ethynylaniline via Sonogashira Coupling: Application Notes and Protocols. (2025). Benchchem.
  • In Silico Identification of a Novel Hinge-Binding Scaffold for Kinase Inhibitor Discovery. (2017). Journal of Medicinal Chemistry.
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  • Design and Synthesis of Novel Organic Compounds: A Comprehensive Study on Structural Elucidation and Characterization. (2024). Nanotechnology Perceptions.
  • Spectroscopy of the Alkynes. (2023). Chemistry LibreTexts.
  • Physical and Spectroscopic Properties of Alkenes and Alkynes. (2021). Chemistry LibreTexts.
  • TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. (2024). The American Journal of Medical Sciences and Pharmaceutical Research.
  • A Novel Approach for Evaluating Compound Potential in Lead Identification of Drug Discovery using Machine Learning. (2025).
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  • Synthesis of Novel Aryl-Substituted Acetylenic Monoterpene Analogues by Sonogashira Coupling. (2024). MDPI.
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  • Scaffold Repurposing of In-House Small Molecule Candidates Leads to Discovery of First-in-Class CDK-1/HER-2 Dual Inhibitors: In Vitro and In Silico Screening. (2021). MDPI.
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  • In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. PMC.
  • Isac-García, J., Dobado, J. A., Calvo-Flores, F. G., & Martínez-García, H. (2015). Experimental Organic Chemistry. Elsevier.
  • Sequential Sonogashira/intramolecular aminopalladation/cross-coupling of ortho-ethynyl-anilines catalyzed by a single palladium source: rapid access to 2,3-diarylindoles. Organic & Biomolecular Chemistry.
  • TESTING PROTOCOLS AND CHARACTERIZATION OF ORGANIC COMPOUNDS. (2024). inLIBRARY.
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  • ANILINE DERIVATIVES.
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  • Synthesis of N-Alkyl Anilines from Arenes via Iron-Promoted Aromatic C–H Amin
  • Synthesis, spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024). Scientific Reports.
  • Das, S., Alexeev, V. L., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7715-7718.
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Quantitative Analysis of 3-[(4-Fluorophenyl)ethynyl]aniline in Reaction Mixtures: A Comparative Methodological Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-[(4-Fluorophenyl)ethynyl]aniline is a highly privileged diarylalkyne intermediate, frequently utilized in the synthesis of targeted kinase inhibitors. It is typically synthesized via the palladium/copper-cocatalyzed Sonogashira cross-coupling of 1-ethynyl-4-fluorobenzene and 3-iodoaniline.

Monitoring the conversion and yield of this specific reaction presents a significant analytical challenge due to the complex, multi-component nature of the crude matrix. This guide objectively compares three analytical methodologies—UHPLC-DAD , GC-FID , and qNMR —to demonstrate why an optimized UHPLC-DAD workflow is the gold standard for quantifying this intermediate, ensuring both high-throughput efficiency and scientific integrity.

The Analytical Challenge: Matrix Complexity

Sonogashira reaction mixtures are notoriously harsh analytical matrices. A typical crude sample of 3-[(4-Fluorophenyl)ethynyl]aniline contains:

  • The Target Analyte: 3-[(4-Fluorophenyl)ethynyl]aniline.

  • Unreacted Precursors: Halides and terminal alkynes.

  • Catalytic Residues: Palladium complexes (e.g., Pd(PPh3)4), copper(I) iodide, and oxidized phosphine ligands (OPPh3).

  • Salts: Amine hydrohalide salts (e.g., triethylamine hydroiodide) formed during the catalytic cycle[1].

  • Side Products: Glaser homocoupling impurities (e.g., 1,4-bis(4-fluorophenyl)buta-1,3-diyne), which form readily if the copper acetylide intermediate is exposed to trace oxygen[2].

Analyzing this mixture requires a method capable of isolating the target alkyne from the high-background matrix without inducing artificial degradation during the analysis itself.

Methodological Comparison: Why UHPLC-DAD Outperforms Alternatives

To establish the optimal analytical strategy, we evaluated three distinct methods. The causality behind the success or failure of each technique is detailed below.

GC-FID (Gas Chromatography - Flame Ionization Detection)
  • The Flaw (Thermal Degradation & Fouling): While GC-FID offers excellent theoretical resolution, it requires high injection port temperatures (>250°C) to volatilize the diarylalkyne. This extreme thermal stress can induce artificial cyclization or degradation of the alkyne moiety in the presence of residual transition metals. Furthermore, the non-volatile Pd/Cu salts and amine hydroiodides rapidly foul the injection liner and degrade the stationary phase, leading to severe signal drift and poor reproducibility over multiple runs.

qNMR (Quantitative Nuclear Magnetic Resonance)
  • The Flaw (Signal Overlap & Dynamic Range): qNMR is non-destructive and theoretically requires no calibration curve. However, in practice, the aromatic region (6.5–8.0 ppm) of 3-[(4-Fluorophenyl)ethynyl]aniline exhibits severe signal overlap between the fluorophenyl protons and the aniline protons. Additionally, the high concentration of triethylamine and phosphine ligands in the crude mixture suppresses the dynamic range, making the accurate integration of the target signals at low conversion rates highly unreliable[3].

UHPLC-DAD (Ultra-High-Performance Liquid Chromatography - Diode Array Detection)
  • The Solution (Orthogonality & Ambient Analysis): UHPLC operates at ambient or slightly elevated column temperatures (e.g., 40°C), completely bypassing the thermal degradation risks associated with GC. The use of a sub-2 µm C18 stationary phase provides orthogonal separation, easily resolving the polar aniline moiety from the highly non-polar homocoupling impurities. Furthermore, DAD allows for spectral peak purity indexing, ensuring that the analyte peak is not co-eluting with UV-active catalyst degradation products[4].

Experimental Workflow: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the following UHPLC-DAD protocol incorporates a self-validating internal standard (IS) . By adding the IS prior to any extraction steps, the system automatically corrects for volumetric errors, matrix effects, or extraction losses.

Step 1: Sampling & Internal Standard Addition

Extract a 50 µL aliquot from the active Sonogashira reaction mixture. Immediately spike the aliquot with 50 µL of a 10 mg/mL Biphenyl solution in acetonitrile (Internal Standard).

  • Causality: Biphenyl is chosen as the IS because it is structurally similar enough to elute near the target analyte but lacks reactive functional groups, ensuring it does not interfere with the remaining active catalyst.

Step 2: Quenching & Metal Sequestration

Add 500 µL of a 0.1 M aqueous EDTA solution to the spiked aliquot.

  • Causality: EDTA rapidly chelates Pd(II) and Cu(I)/Cu(II) ions. This instantly halts the catalytic cycle (freezing the reaction at the exact time of sampling) and prevents the precipitation of insoluble metal salts on the UHPLC column frit, which would otherwise cause catastrophic backpressure increases.

Step 3: Liquid-Liquid Extraction (LLE)

Add 1.0 mL of ethyl acetate. Vortex rigorously for 60 seconds, then centrifuge at 10,000 x g for 3 minutes to achieve phase separation.

  • Causality: EtOAc efficiently extracts the target alkyne and the IS into the upper organic layer, while the chelated metals and amine salts remain trapped in the lower aqueous layer.

Step 4: Dilution & Filtration

Transfer 100 µL of the upper organic layer to a specialized UHPLC vial. Dilute with 900 µL of the initial mobile phase (60:40 Water:Acetonitrile). Filter through a 0.22 µm PTFE syringe filter.

Step 5: UHPLC-DAD Acquisition Parameters
  • Column: C18, 1.7 µm, 2.1 x 50 mm.

  • Mobile Phase: A: 0.1% Formic acid in Water | B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 4.5 minutes.

  • Detection: 254 nm (primary quantification) and 280 nm (secondary confirmation for aniline specificity).

Quantitative Performance Data

The table below summarizes the validation parameters of the three methods for quantifying 3-[(4-Fluorophenyl)ethynyl]aniline directly from the crude matrix.

ParameterUHPLC-DAD (Proposed)GC-FID (Alternative)1H qNMR (Alternative)
Limit of Detection (LOD) 0.05 µg/mL2.5 µg/mL50 µg/mL
Linearity (R²) 0.99980.9845 (Drift observed)0.9910
Matrix Interference Negligible (Resolved)High (Salt fouling)Severe (Aromatic overlap)
Analysis Time per Sample 5.5 minutes18.0 minutes12.0 minutes
Recovery (Spiked Matrix) 98.5% ± 1.2%82.4% ± 6.5%94.0% ± 4.1%

Analytical Logic Visualization

The following diagram maps the logical workflow, highlighting the critical divergence point where methodological selection dictates the quality of the quantitative data.

AnalyticalWorkflow Reaction Crude Sonogashira Reaction Mixture Quench Quench & Chelate (EDTA Addition) Reaction->Quench Aliquot + IS Extract Liquid-Liquid Extraction (EtOAc / Water) Quench->Extract Halt Catalysis Split Analytical Method Divergence Extract->Split Organic Phase UHPLC UHPLC-DAD (Optimal Method) Split->UHPLC Sub-2 µm C18 GC GC-FID (Thermal Degradation) Split->GC 250°C Inlet NMR qNMR (Signal Overlap) Split->NMR CDCl3 Exchange Data Quantitative Data Processing UHPLC->Data High Precision GC->Data Matrix Fouling NMR->Data Low Sensitivity

Logical workflow and method divergence for the quantitative analysis of Sonogashira reaction mixtures.

References

  • Process Development of a Sonogashira Cross-Coupling Reaction as the Key Step of Tirasemtiv Synthesis Using Design of Experiments , ACS Publications. 4

  • Insights into Sonogashira Cross-Coupling by High-Throughput Kinetics and Descriptor Modeling , ResearchGate. 3

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst , MDPI. 5

  • Sonogashira Coupling , Chemistry LibreTexts. 2

  • Sonogashira Coupling , Organic Chemistry Portal. 1

Sources

Safety Operating Guide

Advanced Safety and Operational Guide: Handling 3-[(4-Fluorophenyl)ethynyl]aniline

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of rules, but as a system of mechanistic causalities. When working with highly functionalized building blocks like 3-[(4-Fluorophenyl)ethynyl]aniline , standard laboratory safety protocols must be elevated. This guide provides the essential, self-validating procedures required to handle this compound safely, ensuring both scientific integrity and operator security.

Mechanistic Hazard Profiling

Before donning any Personal Protective Equipment (PPE), one must understand why the equipment is necessary. 3-[(4-Fluorophenyl)ethynyl]aniline (CAS 138781-97-2) is a diarylalkyne utilized extensively in drug discovery. Its hazard profile is driven by three distinct structural features:

  • The Aniline Moiety: Anilines are highly toxic and notorious for their ability to rapidly penetrate the skin. Upon systemic absorption, they oxidize the Fe²⁺ in hemoglobin to Fe³⁺, causing methemoglobinemia and subsequent cellular hypoxia.

  • The Fluorophenyl Group: The addition of a fluorine atom significantly increases the molecule's lipophilicity. This effectively enhances its dermal penetration rate compared to non-fluorinated analogs, making strict adherence to skin protection protocols critical.

  • The Ethynyl Linker: While generally stable under ambient conditions, alkynes can undergo exothermic degradation if exposed to strong oxidizing agents.

Table 1: Chemical & Physical Hazard Profile

Property Value Causality / Operational Impact
Chemical Name 3-[(4-Fluorophenyl)ethynyl]aniline Target synthetic intermediate.
CAS Number 138781-97-2 Unique identifier for SDS and inventory tracking.
Molecular Weight 211.23 g/mol Low MW facilitates rapid dermal and mucosal absorption.
Physical State Solid (Powder/Crystals) High risk of aerosolization and inhalation during gravimetric transfer.

| Storage | 2-8°C (Inert Atmosphere) | Cold, dark, and oxygen-free storage prevents the oxidative degradation of the aniline group[1]. |

Personal Protective Equipment (PPE) Matrix

Under, employers must assess workplace hazards and provide appropriate PPE of safe design[2]. For this compound, standard laboratory attire is insufficient.

Table 2: PPE Specifications and Mechanistic Justification

PPE Category Specification Mechanistic Justification & Causality Replacement Frequency
Gloves Double-gloved Nitrile (≥5 mil) or Neoprene Aniline derivatives rapidly permeate standard latex. Double-gloving provides a fail-safe against micro-tears and allows safe removal of the outer layer if contaminated. Every 2 hours or immediately upon suspected contact.
Eye Protection Tight-fitting Chemical Splash Goggles Aerosolized powders or solvent splashes can cause severe corneal irritation and systemic absorption through the ocular mucosa. Inspect daily; replace if scratched.
Body Protection Flame-Retardant (FR) Lab Coat, fully buttoned Prevents skin exposure to dust and protects against secondary fire hazards if handling with flammable solvents. Launder weekly via professional service; do not take home.

| Respiratory | N95/P100 Particulate Respirator | Prevents inhalation of fine crystalline dust which can rapidly cross the alveolar membrane into the bloodstream. | Discard after single use or if breathing resistance increases. |

Operational Workflows: Safe Handling and Solution Preparation

To build a trustworthy, self-validating system, every step of the handling process must incorporate a verification mechanism. According to , all handling of toxic powders must occur within a certified engineering control[3].

Protocol 1: Preparation of Standard Stock Solutions

  • Preparation & Purging: Ensure the chemical fume hood is operating at a face velocity of 80-100 fpm. Pre-weigh the receiving vial and record the exact tare weight.

  • Gravimetric Transfer: Using an anti-static spatula, transfer the required mass of 3-[(4-Fluorophenyl)ethynyl]aniline into the vial.

    • Self-Validation Step: Re-weigh the sealed vial to confirm the exact mass transferred, ensuring no material was lost to static cling or air currents.

  • Solvent Addition: Add the desired volume of anhydrous solvent (e.g., DMSO or DMF). Seal the vial with a PTFE-lined cap.

  • Dissolution: Vortex for 30 seconds, followed by sonication for 2 minutes.

    • Self-Validation Step: Hold the vial against a high-contrast light source to visually confirm the absolute absence of undissolved particulates.

  • Storage: Purge the vial headspace with Argon or Nitrogen gas. Store at 2-8°C protected from light.

Workflow Start Initiate Protocol: Don PPE Hood Transfer to Chemical Fume Hood Start->Hood Weigh Gravimetric Aliquoting (Anti-static tools) Hood->Weigh Solvent Add Solvent (e.g., DMSO) Weigh->Solvent Dissolve Vortex & Sonicate (Sealed Vial) Solvent->Dissolve Check Visual Inspection: Complete Dissolution? Dissolve->Check Store Purge with Argon Store at 2-8°C Check->Store Yes Redo Re-sonicate / Add Solvent Check->Redo No Redo->Dissolve

Figure 1: Self-validating workflow for the safe gravimetric transfer and dissolution of the compound.

Emergency Response and Spill Management

In the event of a spill, immediate containment is required to prevent aerosolization and dermal contact.

Protocol 2: Solid Powder Spill Containment

  • Evacuate and Assess: Step back from the spill. Ensure your respiratory and ocular PPE are fully intact.

  • Dampen (Crucial Step): Do NOT sweep dry powder. Sweeping generates toxic aerosols. Gently cover the spill with absorbent pads dampened with a compatible solvent (e.g., ethanol or water) to suppress dust generation.

  • Collect: Use a non-sparking scoop to transfer the dampened material and pads into a dedicated hazardous waste container.

  • Decontaminate: Wash the spill area with a strong detergent solution, followed by a water rinse.

    • Self-Validation Step: Wipe the decontaminated area with a clean, dry white paper towel. Inspect the towel for any residual yellow tint (characteristic of the aniline compound). Repeat decontamination until the wipe is completely clean.

SpillResponse Spill Spill Detected Type Spill Type? Spill->Type Solid Solid Powder Spill Type->Solid Powder Liquid Liquid Solution Spill Type->Liquid Solution Dampen Cover with Damp Absorbent Pad Solid->Dampen Absorb Apply Universal Chemical Sorbent Liquid->Absorb Collect Collect in Compatible Waste Bag Dampen->Collect Absorb->Collect Decon Decontaminate Surface (Soap & Water / EtOH) Collect->Decon Dispose Label as Hazardous Waste (40 CFR 261) Decon->Dispose

Figure 2: Decision tree for rapid emergency spill response and hazardous waste containment.

Waste Disposal and Environmental Logistics

Under the , waste containing highly toxic aniline derivatives must be strictly managed as characteristic hazardous waste[4].

Disposal Plan:

  • Segregation: Never mix 3-[(4-Fluorophenyl)ethynyl]aniline waste with strong acids, oxidizers, or heavy metal waste streams, as this can trigger violent exothermic reactions.

  • Labeling: Clearly label the primary waste container with "Hazardous Waste: Toxic Organic Solid (Contains Fluorinated Aniline)".

  • Containment: Use high-density polyethylene (HDPE) or glass containers with secure, leak-proof closures.

  • Logistics: Store in a designated Secondary Containment Area until collection by a licensed hazardous waste disposal vendor. Under no circumstances should solutions or rinsates be discharged into the municipal sewer system[5].

References

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Available at:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment General Requirements. Available at:[Link]

  • Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Available at:[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.